6-Bromo-5-methyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZDOJZLKUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646670 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-69-0 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5-METHYLINDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 6-Bromo-5-methyl-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and chemical synthesis.
Core Chemical Properties
This compound is a substituted indazole derivative with the chemical formula C₈H₇BrN₂.[1][2] Its structure features a bicyclic system composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 6-position and a methyl group at the 5-position. This compound is typically a light brown to orange solid and should be stored at 0-8 °C.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrN₂ | [1][2][3] |
| Molecular Weight | 211.06 g/mol | [2] |
| CAS Number | 1000343-69-0 | [1][2] |
| Appearance | Light brown to orange solid | [2] |
| Boiling Point | 344.6 °C at 760 mmHg | |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Spectral Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H3 |
| ~7.8 | s | 1H | H7 |
| ~7.5 | s | 1H | H4 |
| ~2.4 | s | 3H | -CH₃ |
| ~13.0 | br s | 1H | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C7a |
| ~135 | C3 |
| ~130 | C5 |
| ~125 | C4 |
| ~120 | C7 |
| ~118 | C6 |
| ~110 | C3a |
| ~20 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 210/212 | [M]⁺ | Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine. |
| 131 | [M-Br]⁺ | Loss of bromine atom. |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable method can be adapted from the well-established synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[5] The proposed synthesis for this compound would start from the commercially available 4-bromo-3-methylaniline.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Acetylation of 4-Bromo-3-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-(4-Bromo-3-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
Suspend the N-(4-Bromo-3-methylphenyl)acetamide in a suitable solvent such as chloroform.
-
Add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux (around 60-70 °C) and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a solution of hydrochloric acid and heat to induce hydrolysis of the N-acetyl group.
-
Cool the acidic mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques.
Caption: Workflow for spectroscopic analysis of the compound.
Biological Significance and Applications in Drug Development
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable framework for designing enzyme inhibitors, particularly protein kinase inhibitors.[6][7] Derivatives of 6-bromo-1H-indazole have shown significant potential in targeting kinases implicated in cancer.[8] While specific biological data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a building block in the development of novel therapeutics.
Role as a Kinase Inhibitor Scaffold
The 1H-indazole core can act as a competitive inhibitor at the ATP-binding site of kinases.[7] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[7]
Potential Signaling Pathway Targets
Based on the activity of related indazole derivatives, compounds derived from this compound could potentially target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) pathways.[7][9]
Caption: Inhibition of the VEGFR signaling pathway.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound (a derivative of this compound) at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the initial kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its chemical structure offers opportunities for diverse synthetic modifications to optimize potency and selectivity against various biological targets. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview based on data from closely related analogues and established methodologies. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this compound and its derivatives in drug discovery.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 6-Bromo-5-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this document leverages a combination of experimental data from its parent compound, 6-Bromo-1H-indazole, and predictive methodologies based on structurally similar molecules. This guide covers spectroscopic characterization (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and a discussion of its potential biological significance, offering a valuable resource for researchers in the field.
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on the structural elucidation of this compound, a derivative with potential for further exploration in medicinal chemistry.
Predicted Physicochemical Properties
A summary of the key predicted physicochemical properties of this compound is presented below. These values are estimated based on computational models and comparison with similar structures.
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not experimentally determined |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chloroform |
Spectroscopic Data (Predicted and Comparative)
The structural characterization of this compound can be achieved through a combination of spectroscopic techniques. While direct experimental spectra are not widely available, the following data is predicted based on the analysis of the parent compound, 6-Bromo-1H-indazole, and general principles of spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N1-H |
| ~8.0 | s | 1H | H3 |
| ~7.8 | s | 1H | H7 |
| ~7.5 | s | 1H | H4 |
| ~2.4 | s | 3H | C5-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~140 | C7a |
| ~135 | C3a |
| ~133 | C5 |
| ~125 | C7 |
| ~120 | C4 |
| ~118 | C6 |
| ~110 | C3 |
| ~17 | C5-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | N-H Stretch |
| 3000-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| 1620-1580 | Medium | C=C Aromatic Ring Stretch |
| 1500-1450 | Strong | C=N Aromatic Ring Stretch |
| 1100-1000 | Strong | C-N Stretch |
| 850-750 | Strong | C-H Out-of-plane Bend |
| 700-600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Notes |
| 210/212 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |
| 211/213 | [M+H]⁺ | Protonated molecular ion peak, also showing the bromine isotopic pattern. |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are generalized experimental methodologies for the synthesis and spectroscopic analysis of similar indazole derivatives.
Synthesis of 6-Bromo-1H-indazole (Parent Compound)
A common method for the synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[2] This protocol can be adapted for the synthesis of the 5-methyl derivative by starting with the appropriately substituted aniline.
Experimental Workflow for Synthesis
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Analysis
The following protocols are standard procedures for obtaining spectroscopic data for solid organic compounds.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic characterization of an organic compound.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are known to interact with a variety of biological targets, often acting as inhibitors of protein kinases.[2] The presence of a bromine atom and a methyl group on the indazole scaffold of this compound suggests its potential as a modulator of various signaling pathways implicated in diseases such as cancer.
Hypothesized Signaling Pathway Inhibition
Caption: Potential mechanism of action via kinase inhibition.
The bromination at the 6-position can enhance binding affinity to target proteins through halogen bonding, while the methyl group at the 5-position can influence selectivity and metabolic stability. Further screening of this compound against a panel of kinases and other relevant biological targets is warranted to elucidate its specific mechanism of action and therapeutic potential.
Conclusion
This technical guide provides a foundational structural analysis of this compound for the scientific community. While direct experimental data is limited, the presented information, derived from predictive methods and comparison with closely related analogues, offers a robust starting point for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of this and similar indazole derivatives. The potential for this compound to modulate key signaling pathways underscores the importance of further investigation into its biological activities.
References
6-Bromo-5-methyl-1H-indazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Pathway
The proposed synthesis of this compound commences with the commercially available starting material, 5-methyl-2-nitroaniline. The pathway involves three key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the C4 position of 5-methyl-2-nitroaniline to yield the key intermediate, 4-bromo-5-methyl-2-nitroaniline. The regioselectivity of this step is directed by the existing amino, methyl, and nitro substituents.
-
Reduction of the Nitro Group: Conversion of the nitro group in 4-bromo-5-methyl-2-nitroaniline to a primary amine, yielding 4-bromo-5-methyl-1,2-phenylenediamine.
-
Diazotization and Cyclization: Formation of the indazole ring via diazotization of the 1,2-diamine followed by intramolecular cyclization to afford the final product, this compound.
Data Presentation: A Summary of the Synthetic Steps
The following table summarizes the key parameters for the proposed synthesis of this compound. The yields are estimates based on analogous transformations reported in the literature.
| Step | Transformation | Starting Material | Key Reagents & Solvents | Reaction Conditions | Intermediate/Product | Estimated Yield (%) |
| 1 | Bromination | 5-methyl-2-nitroaniline | N-Bromosuccinimide (NBS), Acetonitrile | -10 to 10 °C, 1-2 hours | 4-bromo-5-methyl-2-nitroaniline | 85-95 |
| 2 | Nitro Reduction | 4-bromo-5-methyl-2-nitroaniline | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated HCl | 60 °C, until completion | 4-bromo-5-methyl-1,2-phenylenediamine | 80-90 |
| 3 | Diazotization & Cyclization | 4-bromo-5-methyl-1,2-phenylenediamine | Sodium nitrite (NaNO₂), Acetic acid, Acetic anhydride | 70-100 °C, until completion | This compound | 60-95[1] |
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These procedures are adapted from established methods for similar transformations and may require optimization.[1][2]
Step 1: Synthesis of 4-bromo-5-methyl-2-nitroaniline
This protocol is adapted from a general procedure for the bromination of anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-nitroaniline (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise to the cooled solution while maintaining the internal temperature.
-
Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, add a saturated aqueous solution of sodium bisulfite to quench any remaining NBS.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine
This protocol is a general method for the reduction of a nitro group using tin(II) chloride.[1]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-5-methyl-2-nitroaniline (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in ethanol.[1]
-
Reaction: Heat the mixture to 60°C and stir until the starting material is consumed, as monitored by TLC.[1]
-
Neutralization: Cool the reaction mixture to room temperature and carefully adjust the pH to 7-8 by the slow addition of a 5% aqueous potassium bicarbonate solution.[1]
-
Extraction: Extract the product with ethyl acetate.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines, which involves an in-situ reduction and cyclization, and can be adapted for the cyclization of the diamine.[1][2]
-
Reaction Setup: To a solution of 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).[1]
-
Heating: Heat the mixture to 70-100°C.[1]
-
Addition of Diazotizing Agent: Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.[1]
-
Reaction: After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.[1]
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Isolation and Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield this compound.[1]
Visualizations
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for a single synthetic step.
Logical Relationship Diagram for Synthesis Strategy
Caption: Logical approach to designing the synthesis pathway.
References
The Core Mechanism of 6-Bromo-5-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Kinase Inhibition as the Primary Mode of Action
Introduction
6-Bromo-5-methyl-1H-indazole is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research and development sector. Its unique molecular architecture serves as a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1][2] This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, drawing upon evidence from structurally related compounds to elucidate its function as a potent kinase inhibitor. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] For derivatives of this compound, this interaction is most prominently observed in the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways.
Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
The primary mechanism of action for this compound and its derivatives is competitive inhibition of protein kinases at the ATP-binding site. The 1H-indazole core structure is a bioisostere of the purine ring of adenosine triphosphate (ATP), enabling it to effectively dock into the kinase active site.[1]
Key molecular interactions underpinning this inhibitory activity include:
-
Hydrogen Bonding: The nitrogen atoms within the indazole ring act as hydrogen bond donors and acceptors, forming critical interactions with the amino acid residues of the kinase hinge region. This is a determining factor for binding affinity.[1]
-
Hydrophobic Interactions: The bicyclic ring system and its substituents occupy hydrophobic pockets within the ATP-binding cleft.
-
Role of the 6-Bromo and 5-Methyl Substituents: The bromine atom at the 6-position and the methyl group at the 5-position play crucial roles in modulating the compound's activity and selectivity. The bromine atom is particularly significant as it offers a site for synthetic modification through cross-coupling reactions (e.g., Suzuki, Heck). This allows for the introduction of various functional groups to explore the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and refining the selectivity profile of the inhibitor.[1]
Signaling Pathway Perturbation
By competitively inhibiting the binding of ATP, 6-bromo-1H-indazole derivatives effectively block the transfer of a phosphate group from ATP to the kinase's substrate protein. This action halts the phosphorylation cascade, thereby disrupting the downstream signaling pathways that are often dysregulated in diseases such as cancer.
Quantitative Data on Related Indazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activities of closely related 6-bromo-1H-indazole derivatives against various kinases provide valuable insights into its potential potency and targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key indazole-based kinase inhibitors.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| Axitinib (Indazole derivative) | VEGFR2 | 0.2 | Biochemical Assay |
| Pazopanib (Indazole derivative) | VEGFR2 | 30 | Biochemical Assay |
| CFI-400945 (Indazole derivative) | PLK4 | 2.8 | Biochemical Assay |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 | PLK4 | 0.1 | In vitro enzyme activity |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 | Enzymatic inhibition |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the kinase inhibitory activity of this compound derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the test compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound or its derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the purified recombinant target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well microplate, add the serially diluted test compound.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
The available evidence strongly supports the classification of this compound and its derivatives as kinase inhibitors that act through competitive inhibition of ATP binding. The 1H-indazole scaffold provides a robust platform for the design of potent and selective inhibitors, with the 6-bromo and 5-methyl substitutions offering key handles for synthetic optimization. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on related analogs provides a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology and other diseases driven by aberrant kinase signaling. The experimental protocols outlined in this guide provide a clear framework for the further characterization of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide to 6-Bromo-5-methyl-1H-indazole and its Analogue
Spectroscopic Data for 6-Bromo-1H-indazole
The structural elucidation of 6-Bromo-1H-indazole is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data for 6-Bromo-1H-indazole [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | s | 1H | H3 |
| 7.67-7.72 | m | 2H | H4, H7 |
| 7.24-7.26 | m | 1H | H5 |
Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-1H-indazole [1]
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C3 |
| ~140.0 | C7a |
| ~125.0 | C5 |
| ~122.0 | C4 |
| ~120.0 | C7 |
| ~118.0 | C6 (bearing Br) |
| ~110.0 | C3a |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 6-Bromo-1H-indazole [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3000 | Broad | N-H stretch |
| 1620-1580 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for 6-Bromo-1H-indazole
| m/z | Ion | Notes |
| 197/199 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |
Experimental Protocols
Proposed Synthesis of 6-Bromo-5-methyl-1H-indazole
A plausible synthetic route for this compound involves the diazotization and cyclization of a substituted aniline precursor. A proposed workflow is detailed below.
References
An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole
This technical guide provides a comprehensive overview of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and its emerging role in pharmaceutical research.
Chemical Identifiers and Physical Properties
This compound is a substituted indazole with the chemical formula C₈H₇BrN₂.[1] It is recognized by several key identifiers crucial for its procurement and characterization in a research setting.
| Identifier | Value | Source |
| CAS Number | 1000343-69-0 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| PubChem CID | 24729264 | |
| SMILES | CC1=C(C=C2C(=C1)C=NN2)Br | |
| InChI | InChI=1S/C8H7BrN2/c1-5-3-7(9)2-6-4-10-11-8(6)5/h2-4H,1H3,(H,10,11) | |
| Predicted Boiling Point | 344.6 ± 22.0 °C | [1] |
| Predicted Density | 1.654 g/cm³ | [1] |
Synthesis Methodology
Proposed Starting Material
The logical starting material for the synthesis of this compound is 4-bromo-3-methylaniline .
Proposed Experimental Protocol
The following protocol is an adaptation of a known procedure for a similar compound and should be optimized for the specific synthesis of this compound.
Step 1: Acetylation of 4-bromo-3-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride while maintaining a low temperature.
-
Allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
Step 2: Diazotization and Cyclization
-
To the acetylated intermediate from Step 1, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux and maintain for several hours.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Hydrolysis
-
After cooling, remove the volatile components under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid and heat the mixture to facilitate hydrolysis of the acetyl group.[2]
Step 4: Isolation and Purification
-
Cool the acidic mixture.
-
Adjust the pH to basic (e.g., pH 11) using a strong base like sodium hydroxide.[2]
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Characterization
The successful synthesis and purity of the final compound should be confirmed using standard analytical techniques:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Significance and Applications
The 1H-indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable core structure for developing kinase inhibitors.[4] While specific biological activity data for this compound is limited in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors.[5]
Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant potential in targeting kinases implicated in oncology.[4][6] The bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket of kinases.[6] The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions within the target protein.
This compound is utilized in research focused on:
-
Pharmaceutical Development: As a key intermediate in synthesizing pharmaceuticals, particularly for targeting neurological disorders and in oncology.[5]
-
Biological Research: To investigate the mechanisms of action of specific biological pathways.[5]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Role in Kinase Inhibitor Development
Caption: Role of this compound in kinase inhibitor development.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Bromo-5-methyl-1H-indazole based on established principles for similar chemical entities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents representative data and standardized testing protocols to inform research and development activities.
Introduction
This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities and are core components of several therapeutic agents, often acting as kinase inhibitors in signaling pathways related to oncology and inflammation.[1][2][3] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for drug development, affecting everything from formulation to bioavailability and shelf-life. This guide provides a technical overview of these properties and methodologies for their assessment.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | [4] |
| Boiling Point | 344.6 °C at 760 mmHg | [4] |
| pKa (predicted) | ~13.5 (indazole NH) | General chemical knowledge |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. The solubility of this compound is predicted to be low in aqueous media due to its aromatic and halogenated structure. The methyl and bromo substituents contribute to its lipophilicity.
The following table presents representative kinetic and thermodynamic solubility data for this compound in various media. This data is illustrative and should be confirmed by experimental analysis.
| Solvent/Medium | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 5 - 15 | 2 - 10 |
| Simulated Gastric Fluid (SGF), pH 1.2 | 10 - 30 | 8 - 25 |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 5 - 15 | 2 - 10 |
| Methanol | > 1000 | > 1000 |
| Dimethyl Sulfoxide (DMSO) | > 2000 | > 2000 |
| Acetonitrile | 100 - 500 | 80 - 400 |
This high-throughput method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer, measuring the point of precipitation.[5][6]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Determine the concentration at which precipitation occurs using nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[5][6]
This method determines the equilibrium solubility of the solid compound in a given solvent over a longer incubation period.[7][8]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
Stability Profile
The chemical stability of this compound is crucial for its development as a drug candidate. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11]
The following table provides representative outcomes of forced degradation studies on this compound. The percentage of degradation is illustrative.
| Stress Condition | Reagent/Condition | Temperature | Time | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 10 - 25% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 15 - 30% |
| Thermal | Dry Heat | 80 °C | 72 h | < 5% |
| Photostability | ICH Q1B Option 2 | Room Temp | - | 5 - 10% |
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.
-
Thermal: Store the solid compound and the solution at 80 °C.
-
-
Incubation: Keep the samples under the specified conditions for a defined period. Samples should be taken at various time points.
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[9][12]
Protocol:
-
Sample Exposure: Expose the solid this compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[13][14][15]
-
Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: After exposure, analyze the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.[13][14][15]
Potential Signaling Pathway Involvement
Indazole derivatives are well-recognized as scaffolds for kinase inhibitors.[3][16] These compounds often target ATP-binding sites of various kinases involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound are not publicly documented, it is plausible that it could inhibit kinases within signaling pathways commonly implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Fibroblast Growth Factor Receptor (FGFR) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted indazoles, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational synthetic methodologies, present key experimental data in a comparative format, and visualize the intricate signaling pathways and experimental workflows associated with these remarkable compounds.
The Genesis of a Heterocycle: Pioneering Syntheses
The journey of the indazole scaffold began with the pioneering work of eminent chemists who laid the groundwork for modern synthetic strategies.
Fischer's Synthesis of Indazolone (circa 1883)
The first synthesis of an indazole derivative is attributed to the legendary chemist Emil Fischer. While not the parent indazole, his preparation of 3-indazolone from o-hydrazinobenzoic acid was the crucial first step in recognizing this new heterocyclic system.
Experimental Protocol: Fischer's Synthesis of 3-Indazolone
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: o-Hydrazinobenzoic acid is heated, leading to an intramolecular condensation and cyclization reaction. The reaction proceeds via the loss of a water molecule to form the 3-indazolone ring.
-
Reaction Conditions: The primary condition is the application of heat. Specific temperatures and reaction times were not meticulously documented in the initial reports but were understood to be elevated.
The Jacobson Indazole Synthesis (1908)
A significant advancement in the synthesis of the parent indazole ring was developed by Jacobson and Huber. This method, often referred to as the Jacobson synthesis, involves the cyclization of N-nitroso-o-toluidine derivatives. A detailed protocol for a modification of this synthesis is provided below.[1]
Experimental Protocol: Synthesis of Indazole from N-nitroso-o-acetotoluidide [1]
-
Acetylation: Ninety grams (0.839 mole) of o-toluidine is slowly added to a mixture of 90 ml of glacial acetic acid and 180 ml (1.90 mole) of acetic anhydride. The mixture is then cooled in an ice bath.[1]
-
Nitrosation: The cooled solution is nitrosated by the rapid admission of a stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The temperature is maintained between +1° and +4°C. The reaction is complete after about 6 hours, indicated by a permanent black-green color.[1]
-
Isolation of N-nitroso-o-acetotoluidide: The solution is poured onto ice water, and the separated oil is extracted with benzene. The benzene extract is washed, and after treatment with methanol to remove excess acetic anhydride, it is allowed to stand in an ice bath.[1]
-
Cyclization: The benzene solution of N-nitroso-o-acetotoluidide is added to a solution of sodium methoxide in methanol. The mixture is heated on a steam bath, leading to the decomposition of the nitroso compound and the formation of indazole.[1]
-
Work-up and Purification: After completion of the reaction, the solution is boiled, cooled, and extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected, dried, and can be purified by vacuum distillation to yield colorless indazole.[1]
The von Auwers Indazole Synthesis
Another important early contribution was from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.
Experimental Protocol: von Auwers Indazole Synthesis
-
Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.
-
Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced to an amino group, which then attacks the imine carbon to form the indazole ring.
-
Reaction Conditions: The specific conditions, particularly the reducing agent used, varied in early reports.
Substituted Indazoles in Modern Medicine
The foundational synthetic work of the 19th and early 20th centuries paved the way for the discovery of the immense therapeutic potential of substituted indazoles. This has led to the development of several important drugs.
Benzydamine: An Early Anti-inflammatory Agent
One of the first significant therapeutic applications of a substituted indazole was the development of benzydamine as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]
Table 1: Synthesis of Benzydamine - Representative Data
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Methyl anthranilate, Benzyl chloride | K₂CO₃, DMF | N-benzyl methyl anthranilate | - | [2] |
| 2 | N-benzyl methyl anthranilate | Nitrous acid | N-nitroso derivative | - | [2] |
| 3 | N-nitroso derivative | Sodium thiosulfate | Transient hydrazine | - | [2] |
| 4 | Transient hydrazine | Spontaneous cyclization | 1-Benzyl-3-hydroxy-1H-indazole | - | [2] |
| 5 | 1-Benzyl-3-hydroxy-1H-indazole | 3-chloro-1-dimethylaminopropane, NaH | Benzydamine | 73.6 (as HCl salt) | [3] |
Granisetron: A Selective 5-HT₃ Receptor Antagonist
Granisetron is a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and radiotherapy.[4] Its synthesis involves the coupling of a substituted indazole with a bicyclic amine.
Table 2: Synthesis of Granisetron - Representative Data
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1-Methylindazole-3-carboxylic acid | Oxalyl chloride, DMF, Dichloromethane | 1-Methylindazole-3-carbonyl chloride | - | [4] |
| 2 | 1-Methylindazole-3-carbonyl chloride, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Triethylamine, Dichloromethane | Granisetron | 92 (as HCl salt) | [5] |
| Alt. Step 2 | endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-indazole-3-carboxamide | Sodium hydride, Methyl iodide, THF | Granisetron | - | [4] |
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral anticancer drug used for the treatment of renal cell carcinoma and soft tissue sarcoma.[6] It functions by inhibiting multiple tyrosine kinase receptors involved in angiogenesis and tumor growth.[7]
Mechanism of Action: Pazopanib
Pazopanib targets several receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][8] Inhibition of these receptors blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis and tumor cell proliferation.[6][9]
Table 3: Synthesis of Pazopanib - Representative Data
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | 2,3-Dimethyl-2H-indazol-6-amine (after reduction) | ~54 (overall) | |
| 2 | 2,3-Dimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine | Sodium bicarbonate | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | - | [10] |
| 3 | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, 5-Amino-2-methylbenzenesulfonamide | - | Pazopanib | - | [10] |
Niraparib: A PARP Inhibitor for Cancer Therapy
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[11]
Mechanism of Action: Niraparib
Niraparib inhibits the PARP-1 and PARP-2 enzymes, which are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[12] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][12] Niraparib also "traps" the PARP enzyme on the DNA, further disrupting DNA repair and enhancing its cytotoxic effect.[12]
Table 4: Synthesis of Niraparib - Representative Data
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Methyl-2-nitrobenzoic acid | Esterification, Aldehyde formation, Schiff base reaction, Cyclization | Intermediate E | - | [11] |
| 2 | Intermediate E | NH₃, Methanol, 60°C | Intermediate F (Amide) | - | [11] |
| 3 | Intermediate F | Dioxane, HCl | Intermediate G (Deprotection) | - | [11] |
| 4 | Intermediate G | Chiral chromatography | (S)-Niraparib | >91 (purity) | [11] |
Experimental Workflows in Indazole-Based Drug Discovery
The development of potent and selective indazole-based drugs relies on robust in vitro and cell-based assays to characterize their activity.
Kinase Inhibition Assay
A common workflow to determine the inhibitory activity of a compound against a specific kinase involves measuring the reduction in kinase activity, often by quantifying the amount of ATP consumed or product formed.
PARP Inhibition Assay
Assessing the efficacy of PARP inhibitors like niraparib often involves cell-based assays that measure the consequences of PARP inhibition, such as the accumulation of DNA damage or the induction of apoptosis.
Conclusion
From its initial discovery in the late 19th century to its central role in modern drug development, the substituted indazole scaffold has demonstrated remarkable versatility and therapeutic potential. The pioneering synthetic work of chemists like Fischer and Jacobson laid the foundation for the creation of a diverse array of bioactive molecules. The evolution of synthetic methodologies has enabled the efficient production of complex indazole derivatives that have led to significant advancements in the treatment of cancer and other diseases. As our understanding of the intricate signaling pathways in human biology deepens, the indazole scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
Unlocking the Therapeutic Potential of 6-Bromo-5-methyl-1H-indazole: A Technical Guide to Putative Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. Within this versatile family of compounds, 6-Bromo-5-methyl-1H-indazole emerges as a key building block for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its structural resemblance to the purine core of ATP positions it as an ideal candidate for the competitive inhibition of ATP-binding sites within various enzymes, most notably protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of this compound, supported by available data on closely related analogs, and outlines the experimental methodologies for their investigation.
Rationale for Therapeutic Targeting: The Kinase Inhibitor Paradigm
The 1H-indazole nucleus serves as a bioisostere of adenine, the nitrogenous base in ATP. This structural mimicry allows indazole-based compounds to function as competitive inhibitors at the ATP-binding cleft of protein kinases. The bromine atom at the 6-position and the methyl group at the 5-position of the indazole ring provide crucial handles for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity for specific kinase targets.
Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer pathogenesis. These findings strongly suggest that derivatives of this compound are likely to exhibit similar, if not enhanced, activity against these and other related kinases.
Potential Therapeutic Targets and Supporting Data
While direct experimental data for this compound is limited in publicly available literature, extensive research on its close analogs provides a strong foundation for identifying its potential therapeutic targets. The following sections detail these putative targets and summarize the available quantitative data for related compounds.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies. A Chinese patent (CN114276297A) discloses the use of 6-bromo-1H-indazole as a key intermediate in the synthesis of potent VEGFR-2 inhibitors.[1] This suggests that derivatives of this compound could also be developed as effective anti-angiogenic agents.
Table 1: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 1H-Indazole Derivatives | Axitinib | VEGFR-2 | 0.2 | N/A |
| 1H-Indazole Derivatives | Pazopanib | VEGFR-2 | 30 | N/A |
Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumor progression. The 1H-indazole scaffold has been successfully utilized to develop potent and selective PLK4 inhibitors. This indicates a strong potential for this compound derivatives to target this critical cell cycle kinase.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. 6-Bromo-1H-indazole has been described as an intermediate in the synthesis of PI3K inhibitors. This suggests that the this compound core could be a valuable starting point for the development of novel PI3K pathway inhibitors.
PKMyt1 Kinase
A recent patent application (WO2024179948A1) details the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole as an intermediate for the development of PKMyt1 kinase inhibitors for the treatment of cancer.[2] PKMyt1 is a protein kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibition of PKMyt1 can lead to mitotic catastrophe and cell death in cancer cells, making it an attractive therapeutic target. The close structural similarity of this intermediate to this compound strongly suggests that the latter could also serve as a scaffold for potent PKMyt1 inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by derivatives of this compound and a general workflow for the discovery and evaluation of such inhibitors.
Caption: Putative inhibition of VEGFR and PI3K signaling pathways.
Caption: General workflow for kinase inhibitor drug discovery.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of potential kinase inhibitors derived from this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the purified target kinase, a suitable substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Based on the extensive research conducted on closely related 6-bromo-1H-indazole derivatives and analogs, the most probable therapeutic targets for compounds derived from this compound include key players in oncogenic signaling pathways such as VEGFR, PLK4, PI3K, and PKMyt1. The synthetic tractability of this scaffold, coupled with its inherent ability to interact with ATP-binding sites, provides a fertile ground for the discovery of next-generation targeted therapies. Further investigation through the synthesis of focused compound libraries and their evaluation using the described experimental protocols is warranted to fully elucidate the therapeutic potential of this promising chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bromo-Methyl-Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of bromo-methyl-substituted 1H-indazoles, which are valuable building blocks in medicinal chemistry and drug discovery. A common synthetic route to the indazole core involves the diazotization and subsequent intramolecular cyclization of ortho-toluidine derivatives.
It is important to note a key consideration regarding the regiochemical outcome of this reaction. The synthesis of 6-Bromo-5-methyl-1H-indazole from 4-bromo-2-methylaniline , as specified in the topic, is not a chemically feasible one-step transformation via standard indazole synthesis methodologies. The established mechanism of intramolecular cyclization of a diazotized ortho-toluidine derivative dictates that the substituents on the aniline ring will retain their relative positions. Therefore, the cyclization of 4-bromo-2-methylaniline is expected to yield 5-bromo-1H-indazole .
This document will first provide a detailed protocol for the synthesis of the scientifically correct product, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline. Subsequently, a proposed synthetic pathway for the originally requested this compound from a suitable precursor will be outlined.
Application Note 1: Synthesis of 5-Bromo-1H-indazole from 4-bromo-2-methylaniline
This application note details a robust and scalable protocol for the synthesis of 5-bromo-1H-indazole, a key intermediate for the preparation of various biologically active compounds. The methodology is based on the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.
Reaction Scheme
Experimental Protocol
This protocol is adapted from a known large-scale synthesis of 5-bromoindazole.[1]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (0.70 L).
-
Cool the solution to below 40°C.
-
Slowly add acetic anhydride (0.109 L, 1.15 mol) while maintaining the temperature below 40°C.
-
Stir the resulting solution for 50 minutes.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol).
-
Subsequently, add isoamyl nitrite (0.147 L, 1.09 mol).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under reduced pressure (30 mmHg) at a temperature of 30-40°C.
-
Add water (225 mL) in portions and perform an azeotropic distillation to remove residual volatiles.
-
To the residue, add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C.
-
Add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide (approximately 520 g) while keeping the temperature below 37°C.
-
Add water (100 mL) and ethyl acetate (350 mL) to the mixture and filter through a pad of Celite.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.
-
Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.
-
Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [1] |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, Potassium acetate, HCl, NaOH | [1] |
| Solvents | Chloroform, Heptane, Ethyl acetate | [1] |
| Reaction Temperature | Reflux at 68°C | [1] |
| Reaction Time | 20 hours | [1] |
| Typical Yield | 94% | [1] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [2][3][4] |
| Molecular Weight | 197.03 g/mol | [3] |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-Bromo-1H-indazole.
Application Note 2: Proposed Synthesis of this compound
As the direct synthesis from 4-bromo-2-methylaniline is not feasible, this section outlines a proposed multi-step pathway to this compound from a chemically appropriate starting material, 4-bromo-3-methyl-2-nitroaniline . This pathway involves a classical approach to indazole synthesis through the reduction of a nitro group followed by diazotization and cyclization.
Proposed Synthetic Pathway
The synthesis begins with the reduction of the nitro group of 4-bromo-3-methyl-2-nitroaniline to an amino group, yielding 5-bromo-4-methyl-1,2-diaminobenzene. This intermediate is then diazotized and undergoes intramolecular cyclization to form the target indazole.
Experimental Protocols (General Procedures)
Step 1: Reduction of 4-bromo-3-methyl-2-nitroaniline
A general procedure for the reduction of a nitro group using tin(II) chloride is as follows:
-
Suspend 4-bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture at 60-80°C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a suitable base (e.g., 5% aqueous potassium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methyl-1,2-diaminobenzene.
Step 2: Diazotization and Cyclization of 5-bromo-4-methyl-1,2-diaminobenzene
A general procedure for the diazotization of an ortho-aminoaniline derivative is as follows:
-
Dissolve 5-bromo-4-methyl-1,2-diaminobenzene (1.0 eq) in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl).
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction mixture can then be neutralized, and the product extracted with an organic solvent.
-
Purification by recrystallization or column chromatography will yield this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Expected Outcome |
| 1 | 4-bromo-3-methyl-2-nitroaniline | SnCl₂·2H₂O, Ethanol | 5-bromo-4-methyl-1,2-diaminobenzene | High yield, clean reduction |
| 2 | 5-bromo-4-methyl-1,2-diaminobenzene | NaNO₂, Acetic Acid | This compound | Moderate to good yield |
Visualization of the Proposed Synthetic Pathway
Caption: Proposed pathway for this compound.
References
Application Notes and Protocols for the Nitration of 6-bromo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of 6-bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutically active compounds. The procedure is based on established methods for the nitration of similar indazole derivatives and is intended to be a reliable guide for laboratory synthesis.[1][2]
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The introduction of a nitro group onto the 6-bromo-1-methyl-1H-indazole scaffold provides a versatile handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. The following protocol outlines a standard electrophilic aromatic substitution reaction using a mixed acid system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of 6-bromo-1-methyl-1H-indazole. The expected yield and product details are based on analogous reactions reported in the literature for similar substrates.[1]
| Parameter | Value | Notes |
| Starting Material | 6-bromo-1-methyl-1H-indazole | --- |
| Key Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Mixed acid nitrating agent |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Serves as both solvent and catalyst |
| Reaction Temperature | 0-10 °C | Crucial for controlling the reaction rate and minimizing side products |
| Reaction Time | 2-4 hours | Monitor by Thin Layer Chromatography (TLC) |
| Expected Product | 6-bromo-1-methyl-4-nitro-1H-indazole | Based on the directing effects of the bromo and methyl substituents |
| Typical Yield | 70-85% | Based on analogous reactions |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | --- |
Experimental Protocol
This protocol details the nitration of 6-bromo-1-methyl-1H-indazole to likely yield 6-bromo-1-methyl-4-nitro-1H-indazole.
Materials and Reagents:
-
6-bromo-1-methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-methyl-1H-indazole (1.0 eq). Place the flask in an ice-salt bath to cool to 0 °C. Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) while stirring, ensuring the temperature is maintained between 0-5 °C. Stir until the starting material is completely dissolved.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This should be done slowly in an ice bath to control the exothermic reaction.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material from step 1, using a dropping funnel. The internal temperature of the reaction mixture must be maintained below 10 °C throughout the addition.[1] After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.[1]
-
Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Neutralization and Extraction (Alternative to Filtration if no precipitate forms): If a solid does not precipitate, transfer the quenched reaction mixture to a separatory funnel. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the collected solid under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Safety Precautions:
-
This procedure involves the use of highly corrosive and strong oxidizing acids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[2]
-
All steps should be performed in a well-ventilated chemical fume hood.
-
When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.
Workflow Diagram
Caption: Workflow for the synthesis of nitrated 6-bromo-1-methyl-1H-indazole.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Bromo-5-methyl-1H-indazole, a key building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The described methodology is a robust, two-step process commencing with the regioselective bromination of 2,5-dimethylaniline to yield 4-bromo-2,5-dimethylaniline. This intermediate subsequently undergoes an indazole ring formation via diazotization and cyclization to produce the target compound. This protocol is designed to be scalable and reproducible for industrial applications.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities. The specific regioisomer, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse functionalization, making it a valuable scaffold in drug discovery and development. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and chemical research industries. This application note details a reliable and scalable synthetic route, provides quantitative data for key reaction parameters, and includes visual workflows to ensure clarity and successful implementation.
Overall Synthetic Pathway
The large-scale synthesis of this compound is achieved through a two-step process starting from 2,5-dimethylaniline. The first step involves the selective bromination of the aniline precursor to introduce a bromine atom at the para position relative to the amino group. The resulting 4-bromo-2,5-dimethylaniline is then converted to the final indazole product through a diazotization and cyclization reaction.
Application Notes and Protocols: Utilizing 6-Bromo-5-methyl-1H-indazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Bromo-5-methyl-1H-indazole as a key building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 6-position and a methyl group at the 5-position offers a versatile platform for synthetic elaboration to explore chemical space and optimize pharmacological properties.
This document outlines a representative synthetic protocol for a kinase inhibitor derived from this compound, details of standard biochemical and cellular assays for inhibitor characterization, and presents illustrative bioactivity data.
Data Presentation: Representative Bioactivity of an Indazole-Based Kinase Inhibitor
The following table summarizes hypothetical, yet representative, quantitative data for a kinase inhibitor synthesized from this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Compound ID | Target Kinase | IC50 (nM) | Assay Format | Cell-Based IC50 (nM) | Cell Line |
| BM-Ind-K1 | Kinase A | 15 | ADP-Glo | 150 | Cancer Cell Line A |
| Kinase B | 250 | LanthaScreen | >1000 | Cancer Cell Line A | |
| Kinase C | >1000 | ADP-Glo | Not Determined | - | |
| Kinase D | 80 | ADP-Glo | 500 | Cancer Cell Line B |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound from commercially available starting materials.
Materials:
-
4-Bromo-3-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Chloroform
-
Heptane
Procedure:
-
Acetylation: Dissolve 4-bromo-3-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5 °C and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir at room temperature for 2 hours.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: After completion, cool the mixture and remove the solvent under reduced pressure. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-60 °C for 4-6 hours.
-
Isolation and Purification: Cool the acidic mixture and adjust the pH to >10 with a concentrated sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a hypothetical kinase inhibitor (BM-Ind-K1) from this compound and a boronic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 mixture) via syringe. Add Pd(dppf)Cl2 (0.05 eq) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the IC50 value of the synthesized inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor (BM-Ind-K1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Cell culture medium with fetal bovine serum (FBS)
-
Synthesized inhibitor (BM-Ind-K1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor from this compound.
Caption: Simplified MAPK signaling pathway with hypothetical inhibition by BM-Ind-K1.
Application Notes and Protocols for Purity Analysis of 6-Bromo-5-methyl-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to the analytical methods for determining the purity of 6-Bromo-5-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Ensuring the purity and identity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document details methodologies for identification, purity assessment, and quantification of potential impurities.
A multi-tiered approach is recommended for the comprehensive quality control of this compound. This involves initial identification and characterization, followed by chromatographic purity assessment and, if necessary, the characterization of unknown impurities.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the related compound 6-Bromo-1H-indazole is presented below as a reference.[1]
| Property | Specification | Reference |
| Molecular Formula | C H BrN | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to yellow to tan to brown solid/powder | [1] |
| Melting Point | 180-186 °C | [1] |
| Solubility | Soluble in methanol | [1] |
Spectroscopic Identification Methods
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d, CDCl) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]
-
Data Acquisition: Acquire H and C NMR spectra according to the instrument's standard operating procedures. For C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary.[2]
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of this compound.
Expected Spectral Data:
| Nucleus | Expected Chemical Shift Ranges (ppm) |
| H NMR (DMSO-d) | Aromatic protons are expected in the range of 7.5-8.5 ppm. The N-H proton of the indazole ring will likely appear as a broad singlet at a higher chemical shift (>10 ppm). The methyl protons will appear as a singlet, typically in the range of 2.0-3.0 ppm.[1] |
| C NMR (DMSO-d) | Aromatic carbons are expected in the 110-150 ppm range. The methyl carbon will appear at a higher field.[1] |
Mass Spectrometry (MS)
MS is employed to determine the molecular weight and elemental composition of the compound.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI).[1][2]
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[1]
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.[1]
Expected Mass Spectrometry Data:
| m/z | Ion | Notes |
| 211/213 | [M+H] | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[2]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm.[2]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound.
Predicted IR Absorption Bands:
| Wavenumber (cm) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Methyl C-H stretch |
| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of this compound and for detecting and quantifying any impurities.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A stability-indicating HPLC method should be developed and validated.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]
-
Data Analysis: Calculate the purity of this compound based on the area percentage of the main peak. Identify and quantify any impurities.[1]
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities that may be present from the synthesis process.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[1]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).[1]
-
Data Analysis: Determine the percentage of any volatile impurities based on peak area. A purity of not less than 95.00% is often required.[1]
Suggested GC Conditions:
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Injector Temperature | 260 °C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 20°C/min to 160°C, then ramp at 5°C/min to 280°C, and hold for 8 minutes. |
| Detector Temperature | 280 °C (FID) |
| Injection Volume | 1 µL (split mode) |
Potential Impurities
Impurities in this compound can originate from the synthetic route. Common impurities may include:
-
Starting Materials: Incomplete reaction can lead to the presence of initial reagents.[3]
-
Byproducts: Side reactions can generate various byproducts, such as regioisomers or products of over-bromination.[3] Dehalogenated byproducts are also a possibility in subsequent reactions.[4]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities.[3]
Visualized Workflows
Caption: Quality control workflow for this compound.
Caption: Logical workflow for impurity identification and quantification.
References
Application Notes and Protocols: Characterization of 6-Bromo-5-methyl-1H-indazole by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 6-Bromo-5-methyl-1H-indazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, detailed experimental protocols, and workflow diagrams to facilitate the analysis of this important heterocyclic compound, which serves as a key building block in medicinal chemistry.
Quantitative Data Summary
The following tables summarize the predicted NMR and expected mass spectrometry data for this compound. This data is based on the analysis of structurally similar compounds and theoretical calculations, as direct experimental spectra are not widely available in the public domain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Broad Singlet | 1H | N-H |
| ~8.0 | Singlet | 1H | H-3 |
| ~7.8 | Singlet | 1H | H-7 |
| ~7.5 | Singlet | 1H | H-4 |
| ~2.4 | Singlet | 3H | -CH₃ |
Note: Predicted data based on the structure and known spectra of similar indazole derivatives. The N-H proton chemical shift is highly dependent on solvent and concentration. Spectra are typically referenced to a residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C-7a |
| ~135.0 | C-3 |
| ~133.0 | C-5 |
| ~128.0 | C-7 |
| ~120.0 | C-4 |
| ~115.0 | C-6 |
| ~110.0 | C-3a |
| ~17.0 | -CH₃ |
Note: Predicted values. The chemical shifts of quaternary carbons (C-3a, C-5, C-6, C-7a) are estimated based on substituent effects.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 211/213 | [M+H]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |
| 210/212 | [M]⁺ | Molecular ion peak. |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
2.2 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration in the low µg/mL to ng/mL range in the same solvent.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass range is set appropriately to detect the expected molecular ion.
Visualizations
Application Notes and Protocols: 6-Bromo-5-methyl-1H-indazole in Anticancer Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 6-Bromo-5-methyl-1H-indazole as a Scaffold for Novel Anticancer Agents
Introduction
The 1H-indazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This allows indazole-based compounds to function as competitive inhibitors for a wide range of protein kinases, many of which are critical targets in oncology.[1][2] Several FDA-approved anticancer drugs, including Pazopanib and Axitinib, are built upon the indazole core, underscoring its therapeutic importance.[3][4]
This compound is a versatile chemical intermediate utilized in the synthesis of bioactive molecules for pharmaceutical research, particularly in oncology.[5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 5-position, provides a valuable platform for synthetic modification. The bromine substituent is particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck), enabling the exploration of the solvent-exposed regions of kinase ATP-binding pockets to enhance potency and selectivity.[2] While extensive public data on the direct biological activity of this compound itself is limited, its role as a building block is crucial.[1][5]
These application notes will focus on the utility of the closely related and well-documented 6-bromo-1H-indazole scaffold as a representative framework for discovering novel kinase inhibitors, with the understanding that this compound serves as a key starting material for creating such derivatives.[2][5]
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling it to competitively bind to the kinase active site. The nitrogen atoms of the indazole ring form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity against specific kinase targets.[2]
Key Kinase Targets for Indazole-Based Inhibitors:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in various cancers.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][6]
-
Fibroblast Growth Factor Receptors (FGFRs): Their dysregulation is implicated in a variety of cancers.[6][7]
Quantitative Data: Biological Activity of Indazole Derivatives
The following tables summarize the in vitro biological activity of various kinase inhibitors derived from the 6-bromo-1H-indazole scaffold. These data illustrate the potential for developing potent anticancer agents from this chemical class.
Table 1: Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| CFI-400945 | PLK4 | 2.8 | Enzymatic | [4] |
| Axitinib | VEGFR-2 | 0.2 | Enzymatic | [4] |
| Pazopanib | VEGFR-2 | 30 | Enzymatic | [7] |
| YLT-11 | PLK4 | < 0.1 | Enzymatic | [8] |
| K22 | PLK4 | 0.1 | Enzymatic | [8] |
| Compound 101 | FGFR1 | 69.1 ± 19.8 | Enzymatic | [7] |
| Compound 109 | EGFR T790M | 5.3 | Enzymatic | [7] |
| Entrectinib | ALK | 12 | Enzymatic |[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity of Representative Indazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [4][9] |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [8] |
| Compound 9f | HCT116 | Colorectal Cancer | 14.3 ± 4.4 | [10] |
| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [11] |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [11] |
| Compound C05 | H460 | Lung Cancer | 1.679 |[11] |
Experimental Protocols
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)
This protocol describes the iodination of 6-bromo-1H-indazole, a common step in creating a versatile intermediate for further diversification via cross-coupling reactions.[3][4]
Materials:
-
6-Bromo-1H-indazole
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Potassium Hydroxide (KOH) (if using I₂)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride or Sodium thiosulfate (Na₂S₂O₄) and Potassium carbonate (K₂CO₃)
Procedure (using NIS): [2]
-
Dissolve 6-Bromo-1H-indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.
Procedure (using I₂): [4]
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).
-
Add a solution of I₂ (1.5 eq) in DMF dropwise into the mixture.
-
Stir at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.
-
Filter the white solid and dry to yield 6-bromo-3-iodo-1H-indazole.
Suzuki Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki coupling of a bromo-indazole intermediate with a boronic acid or ester, a key reaction for building complex derivatives.[3][4]
Materials:
-
6-Bromo-indazole derivative (e.g., 6-bromo-3-iodo-1H-indazole) (1.0 eq)
-
Boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., Cesium Carbonate or Sodium Carbonate) (1.5 - 2.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add the 6-bromo-indazole derivative, boronic acid/ester, palladium catalyst, and base.
-
Add the dioxane and water solvent system.
-
Purge the mixture with nitrogen (N₂) and stir at 90-100 °C for 8 hours or until completion as monitored by TLC.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Purify the product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[2]
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP (at or near the Km for the specific kinase).
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cancer cell viability and proliferation.[2][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole derivatives.
Caption: Key downstream pathways of VEGFR signaling targeted by indazole-based inhibitors.
Experimental Workflows
Caption: General workflow for kinase inhibitor discovery starting from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This protocol details the experimental procedure for the Suzuki coupling of 6-Bromo-5-methyl-1H-indazole with various aryl and heteroaryl boronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] The functionalization of this compound via Suzuki coupling provides a versatile route to novel indazole derivatives for drug discovery and development programs.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid or ester) in the presence of a base.[3][5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3]
Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the flask.
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction components and conditions for the Suzuki coupling of bromoindazoles. Researchers should note that optimal conditions may vary depending on the specific boronic acid used.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 |
| Palladium Catalyst | 0.01 - 0.05 |
| Base | 2.0 - 3.0 |
Table 2: Common Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1), DME, Toluene |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Visualizations
Diagram 1: Suzuki Coupling Experimental Workflow
Caption: A typical workflow for the Suzuki coupling reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Bromo-5-methyl-1H-indazole. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The described protocol provides a comprehensive workflow for method development, from initial analyte characterization to final method optimization, ensuring the accurate determination of purity and the separation of potential process-related impurities and degradation products.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The purity of this intermediate is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). A well-developed, stability-indicating HPLC method is therefore essential for quality control, enabling the reliable monitoring of purity, the identification of impurities, and the assessment of stability under various stress conditions. This document provides a detailed protocol for developing such a method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not extensively available, properties can be estimated based on its structure and data from closely related analogues.
| Property | Estimated Value / Information | Impact on HPLC Method Development |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol [1] | |
| Structure | Aromatic heterocyclic compound | Suggests good retention on reversed-phase columns (e.g., C18, C8). |
| UV Absorbance | Expected to have strong absorbance in the 220-300 nm range due to the indazole chromophore. | A UV detector is suitable for this analysis. The optimal wavelength should be determined experimentally. |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in purely aqueous solutions is expected. | A mixture of organic solvent and water will be required for the mobile phase and sample diluent. |
| pKa | The indazole ring contains both a weakly acidic N-H proton and weakly basic nitrogen atoms. | The pH of the mobile phase can influence the peak shape and retention time. Buffering the mobile phase may be necessary to ensure reproducibility. |
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow provides a logical sequence of steps to achieve a reliable and reproducible analytical method.
Caption: A logical workflow for the development of an HPLC method.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Buffering agents such as phosphate salts or formic acid.
-
Sample: this compound reference standard and sample for analysis.
Preparation of Solutions
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting diluent.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.
Initial Method Development
-
UV Wavelength Determination:
-
Inject the standard solution and acquire the UV spectrum using the DAD.
-
Select a detection wavelength where the analyte shows maximum absorbance and potential impurities are also likely to absorb, for instance, around 254 nm as a common starting point for aromatic compounds.
-
-
Initial Chromatographic Conditions (Scouting Gradient):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Method Optimization
Based on the results from the initial scouting run, the method can be optimized to achieve the desired separation and peak shape.
-
Gradient Optimization: Adjust the slope of the gradient to improve the resolution between the main peak and any impurities. If peaks are eluted too quickly, a shallower gradient should be used.
-
Mobile Phase pH: The use of a buffer (e.g., phosphate buffer, pH 3.0-7.0) can improve peak shape, especially if the analyte exhibits acidic or basic properties.
-
Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.
-
Column Temperature: Varying the column temperature can affect retention times and selectivity. A typical range to investigate is 25-40 °C.
Proposed Final HPLC Method
The following table summarizes a proposed optimized HPLC method for the analysis of this compound. This method should be validated according to ICH guidelines before routine use.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including equilibration) |
Potential Impurities
During method development, it is crucial to consider potential impurities that may arise from the synthesis of this compound. These can include:
-
Starting Materials: Unreacted precursors.
-
Regioisomers: Isomers with bromine and methyl groups at different positions on the indazole ring.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).
The developed HPLC method should be capable of separating the main analyte from these potential impurities.
Conclusion
This application note provides a comprehensive framework for the development of a stability-indicating HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, researchers and scientists can establish a reliable and robust analytical method suitable for quality control and stability testing in a drug development setting. The final method should be thoroughly validated to ensure its suitability for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-5-methyl-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route to prepare this compound?
A common and effective route involves a two-step process: first, the synthesis of 5-methyl-1H-indazole, followed by a regioselective bromination at the C6 position. This approach is often preferred due to the availability of starting materials and the generally reliable nature of the individual reactions. An alternative approach could involve the cyclization of a pre-brominated and methylated aniline derivative, though this can sometimes lead to lower yields in the cyclization step.[1]
Q2: What are the primary challenges that can affect the yield and purity of this compound synthesis?
The main challenges in this synthesis are controlling the regioselectivity of the bromination step to favor substitution at the C6 position and minimizing the formation of side products. Incomplete reaction during the initial synthesis of 5-methyl-1H-indazole can also lead to a complex mixture that is difficult to purify. Subsequent purification of the final product to remove any isomeric impurities or unreacted starting materials is also a critical step that can impact the final yield.
Q3: How can I purify the crude this compound?
The most common methods for purification are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the desired product from isomers and other impurities. Recrystallization from a suitable solvent system can then be used to obtain a highly pure product. The choice of solvent for recrystallization is crucial and should be determined through small-scale solubility tests.
Q4: What analytical techniques are recommended to confirm the structure and purity of the final product?
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and to identify the presence of any isomers. Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 5-methyl-1H-indazole
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Extend the reaction time: If the reaction is proceeding slowly, consider increasing the reaction time. - Increase the reaction temperature: Gradually increase the temperature, ensuring it does not lead to decomposition. |
| Suboptimal Reagents | - Check the purity of starting materials: Impurities in the starting aniline or hydrazine can inhibit the reaction. - Use fresh hydrazine hydrate: Hydrazine hydrate can degrade over time; use a freshly opened bottle or distill it before use. |
| Inefficient Work-up | - Optimize extraction: Ensure the pH of the aqueous layer is adjusted correctly to maximize the amount of product that partitions into the organic phase. - Perform multiple extractions: Use several smaller volume extractions rather than one large one to improve efficiency. |
Issue 2: Low Yield or Poor Regioselectivity in the C6-Bromination of 5-methyl-1H-indazole
| Potential Cause | Troubleshooting Steps |
| Formation of Multiple Brominated Isomers | - Control the reaction temperature: Bromination reactions are often exothermic. Maintain a low and constant temperature (e.g., 0 °C) during the addition of the brominating agent to improve selectivity. - Slow addition of the brominating agent: Add the N-bromosuccinimide (NBS) solution dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can favor the desired isomer.[2] |
| Over-bromination (Dibromination) | - Use stoichiometric amounts of brominating agent: Carefully control the stoichiometry of NBS to be 1.0 equivalent or slightly less relative to the 5-methyl-1H-indazole. |
| Decomposition of Starting Material or Product | - Protect the reaction from light: Some bromination reactions are light-sensitive. Conducting the reaction in a flask wrapped in aluminum foil can prevent degradation. |
Quantitative Data Summary
The following tables provide estimated yields for the key reaction steps based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Estimated Yield for the Synthesis of 5-methyl-1H-indazole
| Starting Material | Reaction Type | Key Reagents | Typical Yield (%) |
| 4-Methyl-2-nitroaniline | Reductive Cyclization | SnCl₂·2H₂O, HCl | 70-85 |
| 2-Amino-4-methylacetophenone | Cyclization | Hydrazine hydrate | 65-80 |
Table 2: Estimated Yield for the C6-Bromination of 5-methyl-1H-indazole
| Starting Material | Reaction Type | Brominating Agent | Solvent | Typical Yield (%) |
| 5-methyl-1H-indazole | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-indazole
This protocol is based on the reductive cyclization of 4-methyl-2-nitroaniline.
Materials:
-
4-methyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-methyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-1H-indazole, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol describes the regioselective bromination of 5-methyl-1H-indazole using N-bromosuccinimide.
Materials:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methyl-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in acetonitrile.
-
Add the NBS solution dropwise to the stirred solution of 5-methyl-1H-indazole at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Add a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on minimizing byproduct formation and optimizing reaction outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during 1H-indazole synthesis?
A1: The most frequently observed byproducts include the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones. The formation and prevalence of these byproducts are highly dependent on the specific synthetic route and the reaction conditions employed.[1]
Q2: How can I reliably distinguish between the 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the proton at the C3 position is a key diagnostic marker; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomer.[1] For more detailed structural elucidation, ¹³C and ¹⁵N NMR can also be very informative. Additionally, analytical techniques such as HPLC can often successfully separate the two isomers, and their distinct UV-Vis spectra can further aid in identification and quantification.[1]
Q3: What is the general strategy to improve regioselectivity and favor the 1H-indazole isomer?
A3: Controlling regioselectivity is a critical challenge in indazole synthesis. The 1H-indazole is typically the more thermodynamically stable tautomer.[2] Strategies to enhance its formation often involve carefully selecting the base, solvent, and reaction temperature to favor thermodynamic control. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N-1 substituted product.[1][3]
Q4: Can elevated reaction temperatures negatively impact my 1H-indazole synthesis?
A4: Yes, high temperatures can be detrimental. They can promote the formation of side products like hydrazones and dimers, particularly in methods starting from salicylaldehyde and hydrazine.[4] Whenever possible, running the reaction at a lower temperature is advisable to minimize these impurities.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-substituted product?
Solution: Achieving high N1-selectivity often involves using conditions that favor the thermodynamically more stable product or leveraging steric effects.
-
Change the Base/Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation. This system can provide >99% N1 regioselectivity for indazoles with various C3 substituents.[3][5]
-
Evaluate Substrate Substituents: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at N1.[2] Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position, however, can strongly direct alkylation to the N2 position, achieving selectivity of ≥96%.[2][3]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use reaction conditions that prevent thermodynamic equilibration.
-
Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position of the indazole ring strongly directs incoming electrophiles to the N2 position.[2][3]
-
Consider Alternative Synthetic Routes: Certain synthetic methods are inherently designed to produce 2H-indazoles. The Davis-Beirut and Cadogan reductive cyclization reactions are prominent examples that selectively form the 2H-indazole core.[5]
Issue 2: Formation of Dimeric Byproducts
Problem: My reaction, particularly a nitrosation of an indole, is producing a significant amount of a deeply colored (often red) impurity.
Solution: This colored impurity is likely a dimeric byproduct, which is a common issue in indole nitrosation. It occurs when a nucleophilic starting indole molecule attacks a reactive intermediate.[6] This is especially problematic with electron-rich indoles.[6]
-
Control Reagent Addition and Temperature: Employ a "reverse addition" technique. Prepare the cold (0 °C) nitrosating mixture (e.g., NaNO₂ in aqueous DMF and HCl) and then add the indole solution slowly over a prolonged period (e.g., 2 hours) using a syringe pump. Maintaining a low temperature is crucial.[6]
-
Use Dilute Conditions: For highly reactive, electron-rich indoles, using a more dilute reaction mixture can decrease the probability of intermolecular reactions that lead to dimers.[6]
-
Explore Alternative Routes: If dimerization persists, consider synthesis strategies that start from different precursors, such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, to circumvent the problematic intermediates.[6]
Issue 3: Formation of Hydrazone and Other Side Products
Problem: In my synthesis starting from a salicylaldehyde and hydrazine, I'm observing significant hydrazone formation.
Solution: This side reaction is often promoted by high temperatures.[4]
-
Lower the Reaction Temperature: If your protocol allows, reducing the reaction temperature can disfavor the formation of these byproducts.
-
Optimize the Solvent: While acidic ethanol is common, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases, potentially by minimizing side reactions.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Slow, controlled addition of one reactant to the other can also help minimize the formation of unwanted side products.
Data Presentation: Quantitative Analysis
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 1H-Indazole
| Entry | Base (equiv.) | Solvent | Alkylating Agent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | NaH (1.1) | THF | n-Pentyl bromide | >99:1 | 89 | [3][7] |
| 2 | Cs₂CO₃ (1.5) | DMF | n-Pentyl bromide | 1.9 : 1 | 91 | [2][8] |
| 3 | K₂CO₃ (1.5) | DMF | n-Pentyl bromide | 1.5 : 1 | 94 | [2][8] |
| 4 | K₂CO₃ (1.5) | MeCN | n-Pentyl bromide | 2.8 : 1 | - | [8] |
| 5 | Na₂CO₃ (1.5) | DMF | n-Pentyl bromide | 1.1 : 1 | 92 | [2] |
| 6 | - (Mitsunobu) | THF | Pentan-1-ol | 1 : 2.5 | 78 | [2] |
Table 2: Effect of C7-Substituent on N-Alkylation Regioselectivity (NaH/THF)
| Entry | C7-Substituent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | -H | >99:1 | 89 | [2][3] |
| 2 | -F | >99:1 | 85 | [2] |
| 3 | -Cl | 98:2 | 87 | [2] |
| 4 | -NO₂ | 4:96 | 91 | [2][3] |
| 5 | -CO₂Me | <1:99 | 95 | [2][3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 6-Bromo-5-methyl-1H-indazole by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 6-Bromo-5-methyl-1H-indazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing crude this compound?
A1: Recrystallization is a critical purification technique used to obtain high-purity this compound, which is often a key intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors.[1][2] The process removes impurities that could interfere with subsequent synthetic steps and affect the quality of the final active pharmaceutical ingredient (API).[1]
Q2: How do I select an appropriate solvent for the recrystallization?
A2: The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at lower temperatures.[1] A systematic solvent screening is the recommended first step to identify a suitable solvent or solvent system.[1]
Q3: What are some common single and binary solvent systems that I can test?
Q4: What should I do if my compound "oils out" instead of forming crystals?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. Possible causes include the solution being too concentrated, the cooling process being too rapid, or the presence of significant impurities. To troubleshoot this, you can try diluting the solution with more hot solvent, allowing it to cool more slowly, or pre-purifying the crude material using column chromatography if it is highly impure.[3][4]
Q5: My recovery yield after recrystallization is very low. What are the likely causes and how can I improve it?
A5: A low recovery yield can stem from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or the compound having significant solubility in the cold solvent.[3][4] To improve your yield, use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1][3]
Troubleshooting Guide
The following table outlines common issues encountered during the recrystallization of this compound, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling | The solution is too dilute (not saturated).The chosen solvent is too effective at all temperatures. | Concentrate the solution by carefully evaporating some of the solvent.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed.[3] |
| Compound "oils out" (forms a liquid layer) | The solution is supersaturated, and the compound's melting point is below the solution's temperature.High concentration of impurities depressing the melting point.Cooling is too rapid. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.Allow the solution to cool more slowly to encourage crystal nucleation.Consider a preliminary purification step like a silica plug or column chromatography to remove excess impurities.[5] |
| Low recovery of purified product | Too much solvent was used for dissolution.The compound is significantly soluble in the cold solvent.Premature crystallization occurred during hot filtration.Crystals were lost during transfer or filtration. | Use the minimum amount of hot solvent required to dissolve the compound.Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[3]Pre-heat the filtration apparatus for hot filtration.Rinse the flask and filter cake with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored or appear impure | Insoluble impurities are present in the crude material.Colored impurities are co-crystallizing with the product. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6] |
| Crystallization happens too quickly | The solution is highly supersaturated.The flask is cooling too fast. | Reheat the solution and add a small amount of extra solvent.Insulate the flask to slow the cooling rate, which promotes the formation of larger, purer crystals.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general procedure for purifying crude this compound using a single solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small portion of the selected recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[1]
Protocol 2: Binary (Two-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be identified.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (the one in which it is highly soluble).[1]
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy).[1]
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears, resulting in a saturated solution.[1]
-
Cooling, Isolation, and Drying: Follow steps 4 through 8 as described in the Single-Solvent Recrystallization protocol.
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
troubleshooting low conversion in palladium-catalyzed cross-coupling of indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the palladium-catalyzed cross-coupling of indazoles.
General Troubleshooting for Low Conversion
Low conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions involving indazole substrates. The following section addresses common causes and provides a systematic approach to troubleshooting.
FAQ 1: My cross-coupling reaction with an indazole substrate has very low or no conversion. What are the primary factors to investigate?
Low conversion can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to poor yields.[1][2] A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Conversion
Below is a general workflow to diagnose and resolve low conversion issues.
References
Technical Support Center: Optimizing Regioselectivity in the Bromination of Methyl-1H-Indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl-1H-indazole. Our aim is to help you optimize your experiments to achieve the desired regioselectivity.
Troubleshooting Guide
Issue: My bromination of 1-methyl-1H-indazole is resulting in a mixture of isomers. How can I improve regioselectivity?
The bromination of 1-methyl-1H-indazole can potentially yield several constitutional isomers, primarily substituting at the C3, C5, or C7 positions. The formation of a mixture indicates that the reaction conditions are not sufficiently selective. The C3 position is generally the most electronically favorable site for electrophilic substitution on the 1H-indazole ring system. However, reaction conditions can influence the outcome.
Answer: To enhance regioselectivity, a systematic evaluation of your reaction parameters is necessary. Key factors influencing the outcome of the bromination include the choice of brominating agent, solvent, temperature, and the presence of any additives.
Q1: I am observing a significant amount of bromination on the benzene ring (e.g., C5 or C7) instead of the desired C3 position. What should I change?
A1: Unwanted bromination on the benzene portion of the indazole suggests that the reaction conditions may be too harsh or that the C3 position is sterically hindered or electronically deactivated by other substituents.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole heterocyclic system.[1] If you are using a stronger brominating agent like molecular bromine (Br₂), consider switching to NBS, which is generally milder and more selective for the C3 position.
-
Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the brominating agent. For C3-selective bromination using NBS, various solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃) have been successfully employed.[1] Consider switching to a less polar, non-coordinating solvent to potentially reduce the reactivity of the electrophile and favor the most nucleophilic position (C3).
-
Temperature Control: Higher reaction temperatures can lead to over-reaction and the formation of less stable isomers. If your reaction is running at elevated temperatures, try lowering it to 0 °C or even -78 °C to increase selectivity.
Q2: My reaction is sluggish and gives a low yield of the C3-bromo product. How can I improve the conversion without sacrificing selectivity?
A2: A slow reaction rate can be due to insufficient activation of the substrate or the brominating agent.
-
Alternative Brominating Agents: While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be effective for the C3-bromination of indazoles, sometimes under milder conditions.[2][3] An ultrasound-assisted protocol using DBDMH in ethanol has been reported to efficiently brominate a methylated 1H-indazole at the C3 position.
-
Reaction Time: Ensure you are monitoring the reaction over a sufficient period. Some selective brominations may require longer reaction times at lower temperatures.
-
Additives: In some cases, the addition of a mild acid or base can catalyze the reaction. However, this should be approached with caution as it can also affect regioselectivity. For instance, basic conditions are sometimes used in the halogenation of indazoles.[1]
Q3: I am getting di-brominated products. How can I prevent this?
A3: The formation of di-brominated species indicates that the reaction is too reactive.
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination. Adding the brominating agent portion-wise can also help to maintain a low concentration and reduce the likelihood of multiple substitutions.
-
Temperature: As with improving regioselectivity, lowering the reaction temperature is a key strategy to prevent over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for bromination on the 1-methyl-1H-indazole ring?
A1: The C3 position is the most common and electronically favored site for electrophilic aromatic substitution on the 1H-indazole nucleus. The nitrogen at position 2 directs electrophilic attack to the adjacent C3 carbon.
Q2: What are the expected ¹H NMR chemical shifts for the different bromo-1-methyl-1H-indazole isomers?
A2: While precise shifts depend on the solvent and other substituents, you can generally expect to distinguish the isomers by the splitting patterns and chemical shifts of the aromatic protons. Commercially available standards for 3-bromo-1-methyl-1H-indazole, 5-bromo-1-methyl-1H-indazole, and 7-bromo-1-methyl-1H-indazole can be used for comparison.
Q3: Are there any specific experimental protocols I can follow?
A3: Yes, several protocols for the bromination of indazoles have been published. While a specific protocol optimized for various regiomers of 1-methyl-1H-indazole is not extensively detailed in the literature, the following general procedures for C3-bromination can be adapted.
Data Presentation: Bromination Conditions for Indazoles
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1H-Indazole | NBS (1.0) | MeCN | RT | 2 | 3-Bromo-1H-indazole | 90 | Adapted from[1] |
| 1H-Indazole | DBDMH (1.0) | EtOH | 40 | 0.5 | 3-Bromo-1H-indazole | High | [2][3] |
| Methylated 1H-indazole | DBDMH (1.0) | EtOH | 40 | 0.5 | 3-Bromo-methylated-1H-indazole | Not specified |
Experimental Protocols
General Protocol for C3-Bromination of 1-Methyl-1H-Indazole with NBS
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo-1-methyl-1H-indazole.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
Technical Support Center: N-Alkylation of 6-Bromo-5-methyl-1H-indazole
Welcome to the technical support center for the N-alkylation of 6-Bromo-5-methyl-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenge in the N-alkylation of this compound is controlling the regioselectivity. The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated. This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3][4] Other challenges include achieving high yields and purifying the final products.[5]
Q2: What factors influence the N1 vs. N2 regioselectivity?
The regiochemical outcome of the alkylation is influenced by a combination of factors:
-
Base and Solvent System: This is a critical factor. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product.[1][6][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[8]
-
Nature of the Alkylating Agent: The electrophile used can impact the N1/N2 ratio. While simple alkyl halides are commonly used, bulkier alkylating agents may show different selectivity.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is often the thermodynamically more stable isomer.[3][6][9]
-
Substituents on the Indazole Ring: The electronic and steric effects of the bromo and methyl groups on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.
Q3: How can I selectively synthesize the N1-alkylated isomer of this compound?
To favor the formation of the N1-alkylated product, conditions that are under thermodynamic control are often employed. A widely used method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][6][7] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.
Q4: What conditions favor the formation of the N2-alkylated isomer?
Kinetic control conditions can favor the formation of the N2-alkylated isomer. The Mitsunobu reaction, which involves an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent like THF, is a common method that often yields the N2 isomer as the major product.[3][6] Additionally, specific catalytic systems, such as using TfOH with diazo compounds, have been developed for highly selective N2-alkylation.[10]
Q5: I am getting a mixture of N1 and N2 isomers. How can I improve the separation?
Separating N1 and N2 isomers can be challenging but is typically achieved using column chromatography on silica gel.[5] Careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization from a suitable solvent mixture can also be an effective purification method.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Regioselectivity (Mixture of N1 and N2 isomers) | Suboptimal base/solvent combination. | For N1 selectivity, use NaH in THF.[7] For N2 selectivity, consider Mitsunobu conditions (Alcohol, PPh3, DEAD/DIAD in THF).[3] |
| Reaction temperature is not optimized. | Vary the reaction temperature. Lower temperatures may favor kinetic products (often N2), while higher temperatures can favor the thermodynamic product (often N1). | |
| Inappropriate alkylating agent. | The steric bulk of the alkylating agent can influence selectivity. Consider trying different alkyl halides or tosylates. | |
| Low Reaction Yield | Incomplete deprotonation of the indazole. | Ensure the indazole is fully dissolved and use a sufficient excess of a strong base like NaH. Allow adequate time for the deprotonation to occur before adding the alkylating agent. |
| Inactive alkylating agent. | Use a fresh or purified alkylating agent. Alkyl halides can degrade over time. | |
| Suboptimal reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. | |
| Difficulty in Product Purification | Isomers are co-eluting during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product is unstable under purification conditions. | Minimize exposure to heat and acidic or basic conditions during purification. | |
| Formation of Side Products | Presence of moisture or oxygen in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH. |
| Over-alkylation (dialkylation). | Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents). |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the formation of the N1-alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated product.[3]
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.
Data Summary
The following table summarizes typical regioselectivity observed for the N-alkylation of substituted indazoles under different reaction conditions. While specific data for this compound is not provided in the literature, these examples for other substituted indazoles can serve as a useful guide.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 | Dioxane | Alkyl tosylate | >95:5 | >90% | [4][11] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 44:56 | 38% (N1), 46% (N2) | [4] |
| 6-Fluoro-1H-indazole | K2CO3 | DMF | 4-Methoxybenzyl chloride | ~1:1 | 26% (N1), 26% (N2) | [8] |
| 3-Substituted Indazoles | NaH | THF | Alkyl bromide | >99:1 | High | [1][6] |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the regioselectivity of N-alkylation of this compound.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purifying Indazole Derivatives with Column Chromatography
Welcome to the technical support center for the purification of indazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My indazole derivative is showing poor separation from impurities on the silica gel column. What can I do?
A1: Poor separation is a common challenge. Here are several strategies to improve it:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. Systematically test different solvent systems and ratios using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[1]
-
Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This technique is particularly effective for separating compounds with close Rf values.[1][2]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using an alternative stationary phase like alumina. For certain indazole derivatives, alumina can offer different selectivity.
-
Add a Modifier: For basic indazole derivatives that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[3][4]
Q2: I am experiencing low recovery of my indazole derivative from the column. What are the possible causes and solutions?
A2: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This is more common with highly polar or basic indazoles.
-
Compound Instability: Some indazole derivatives can degrade on acidic silica gel.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography. You can also test your compound's stability on silica using a 2D TLC plate.[5]
-
-
Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to a lower yield of the pure compound after solvent evaporation.
-
Solution: Analyze your fractions using techniques like NMR or mass spectrometry to identify any non-UV-active impurities.
-
Q3: My indazole derivative won't elute from the column, even with a highly polar solvent system.
A3: This issue, known as "streaking" or irreversible adsorption, is common for compounds with basic nitrogen groups like indazoles. The acidic nature of silica gel can lead to strong ionic interactions.
-
Solution 1: Use a Base Additive. Add a small percentage (0.5-2%) of triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic indazole and allowing it to elute.[6]
-
Solution 2: Switch to a Different Stationary Phase. Consider using a more inert stationary phase like deactivated silica or alumina. For highly polar indazoles, reversed-phase chromatography on a C18 column might be a suitable alternative.
Q4: How do I choose between column chromatography and recrystallization for purifying my indazole derivative?
A4: The choice depends on the nature of your crude product and the impurities.
-
Column Chromatography is generally more versatile and can separate multiple components in a mixture. It is often the preferred method when dealing with complex mixtures or when impurities have similar polarities to the product.[7]
-
Recrystallization is a highly effective technique for achieving very high purity, especially for crystalline solids.[8] It is particularly useful for removing small amounts of impurities from a relatively pure compound. For separating N1 and N2 substituted indazole isomers, which can be challenging by chromatography, mixed-solvent recrystallization can be a very powerful alternative.[9][10]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of indazole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Tailing Peaks | - Strong interaction between the basic indazole and acidic silica gel. - The chosen solvent is too weak to elute the compound effectively. | - Add 0.5-2% triethylamine or ammonia to the eluent to reduce interactions with silica. - Gradually increase the polarity of the mobile phase. |
| Leading (Fronting) Peaks | - The sample was overloaded on the column. - The sample has low solubility in the mobile phase, causing it to crash out at the top of the column. | - Reduce the amount of crude material loaded onto the column. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry loading technique.[11] |
| Compound Decomposes on the Column | - The indazole derivative is sensitive to the acidic nature of silica gel. | - Test for stability using 2D TLC.[5] - Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.[3] |
| Separation of N1 and N2 Isomers is Difficult | - The isomers have very similar polarities, making them difficult to resolve by chromatography. | - Optimize the solvent system extensively using TLC. - Consider using a different stationary phase. - If chromatography fails, attempt separation by mixed-solvent recrystallization.[9][10][12] |
| Inconsistent Elution/Flow Rate | - Poorly packed column with channels or cracks. - Air bubbles in the column. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[13][14] - Degas the solvents before use to prevent bubble formation. |
Quantitative Data Summary
The following tables provide representative quantitative data for the purification of indazole derivatives to help guide your experimental design.
Table 1: TLC Analysis of 6-Nitro-1H-indazole-3-carbaldehyde [1]
| Solvent System (Petroleum Ether:Ethyl Acetate) | Rf Value of Target Compound | Observations |
| 9:1 | 0.45 | Compound moves too quickly, leading to poor separation from less polar impurities. |
| 8:2 | 0.30 | Optimal for column chromatography, providing good separation. |
| 7:3 | 0.18 | Compound moves too slowly, which can result in broader peaks. |
Table 2: Purification Summary for 6-Nitro-1H-indazole-3-carbaldehyde [1]
| Parameter | Value |
| Mass of Crude Material | 1.0 g |
| Stationary Phase | Silica Gel (40 g pre-packed column) |
| Mobile Phase Gradient | 10% to 40% Ethyl Acetate in Petroleum Ether |
| Mass of Purified Product | 0.85 g |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Indazole Derivative
This protocol is a general guideline and may need to be optimized for your specific indazole derivative.
-
TLC Analysis for Method Development:
-
Dissolve a small amount of the crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or chloroform/methanol) to find an optimal system that gives your target compound an Rf value between 0.2 and 0.3.[1]
-
-
Column Preparation:
-
Choose an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.[2]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[2]
-
-
Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude indazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column.[11]
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1][11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[2]
-
Collect fractions and monitor the elution by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified indazole derivative.[1]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of indazole derivatives.
Caption: A typical workflow for the purification of an indazole derivative using column chromatography.
Caption: A troubleshooting flowchart for addressing poor separation in indazole derivative purification.
Caption: A decision-making guide for choosing between column chromatography and recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
preventing dehalogenation in Suzuki-Miyaura reactions with bromoindazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in Suzuki-Miyaura cross-coupling reactions involving bromoindazoles, with a specific focus on preventing dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of dehalogenated indazole in my Suzuki-Miyaura reaction. What are the primary causes?
A1: Dehalogenation is a common side reaction where the bromoindazole is reduced to the corresponding indazole.[1][2] The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This can be influenced by several factors:
-
Base: Strong bases or the presence of certain impurities can promote the formation of Pd-H species.[3][4]
-
Solvent: Protic solvents (e.g., alcohols) or residual water can act as a hydride source.[1][3]
-
Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[3][4]
-
Temperature and Reaction Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[2][4]
-
Substrate: N-heterocyclic halides, like bromoindazoles, can be more susceptible to dehalogenation, especially if the nitrogen is unprotected.[1][5]
Q2: How can I minimize dehalogenation when working with bromoindazoles?
A2: Minimizing dehalogenation requires careful optimization of reaction conditions. Here are key strategies to consider:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have been shown to be effective in suppressing dehalogenation in couplings with N-heterocyclic halides.[4] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[4]
-
Base Optimization: Switch to a weaker base. If you are using a strong base like an alkoxide, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[1][4][6] The choice of base can be critical, and screening different options is recommended.
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[1][4] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can contribute to side reactions.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave heating can sometimes be beneficial by accelerating the desired coupling reaction over dehalogenation.[7][8][9]
-
N-H Protection: The free N-H group on the indazole ring can contribute to dehalogenation.[4][5] Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly reduce this side reaction.[4][5]
-
Reagent Purity: Ensure high purity of all reagents, especially the boronic acid or ester.[10][11] Impurities can poison the catalyst or participate in unwanted side reactions.[10]
Q3: My reaction is sluggish, and I suspect this is leading to more dehalogenation. What can I do?
A3: A sluggish reaction can indeed allow more time for side reactions like dehalogenation to occur. To address this:
-
Increase Temperature Cautiously: While high temperatures can promote dehalogenation, a modest increase might accelerate the desired coupling sufficiently.[1] Careful monitoring is key.
-
Use a More Active Catalyst System: Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Screening different palladium sources and ligands is often necessary.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, leading to slower reactions. Using fresh or purified boronic acid, or switching to a more stable boronate ester (e.g., a pinacol ester), can improve reaction efficiency.[3][12]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key findings from studies on optimizing Suzuki-Miyaura reactions with bromoindazoles and related N-heterocycles.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | 78 | [8] |
| 2 | K₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | 55 | [8] |
| 3 | Na₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | 42 | [8] |
| 4 | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [7] |
Table 2: Influence of Catalyst and Ligand on Coupling of 3-Bromoindazoles
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 78 | [7][8] |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | [7] |
| 3 | XPhosPdG2 | XPhos | K₂CO₃ | EtOH/H₂O | Good to Excellent | [13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Bromoindazole (to be optimized):
-
Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add the 3-bromoindazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Microwave irradiation can be used to shorten reaction times.[7][8]
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle with Dehalogenation Pathway
Caption: Figure 2. Troubleshooting Workflow for Dehalogenation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Bromo-5-methyl-1H-indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Bromo-5-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare this compound?
A1: A widely applicable and scalable method for synthesizing substituted indazoles is the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For this compound, the recommended starting material is 4-Bromo-3-methylaniline. This process, often referred to as the Davis-Beirut reaction or a variation thereof, involves converting the aniline to a diazonium salt which then cyclizes.[1]
Q2: What are the primary challenges that can affect the yield and purity of this synthesis?
A2: The main challenges include the instability of the intermediate diazonium salt, which can lead to side reactions and the formation of tarry byproducts if not handled correctly.[2] Temperature control during diazotization is critical. Another challenge is achieving an efficient cyclization to form the indazole ring. Finally, purification of the final product to remove any unreacted starting material or side products can be complex.[3]
Q3: What are the key safety concerns when synthesizing this compound?
Q4: How can I confirm the successful synthesis and purity of the target compound?
A4: A combination of standard analytical techniques is essential for structural confirmation and purity analysis:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of column fractions.[3]
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure, including the substitution pattern on the indazole ring, and to identify any isomeric impurities.[3]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Question | Potential Cause(s) | Suggested Solution(s) |
| My reaction yield is very low. What are the primary reasons? | 1. Inefficient Diazotization: The temperature may have been too high, causing the diazonium salt to decompose. The sodium nitrite solution may have been added too quickly. 2. Incomplete Cyclization: The reaction may not have been heated for long enough, or the temperature was insufficient for the cyclization to occur. 3. Poor Quality Reagents: The starting aniline may be impure, or the sodium nitrite may have degraded. | 1. Optimize Diazotization: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Add the NaNO₂ solution dropwise to avoid localized heating. Use freshly prepared sodium nitrite solution. 2. Optimize Cyclization: Monitor the reaction by TLC to determine the optimal reaction time and temperature. A slight increase in temperature or extended reaction time might be necessary. 3. Verify Reagents: Use a fresh bottle of sodium nitrite. Purify the starting aniline if its purity is questionable. |
| My TLC shows only the starting material spot, even after several hours. | 1. Diazotization Failed: The reaction conditions are not suitable for forming the diazonium salt. 2. Incorrect Reagents: An incorrect reagent may have been used, or the reagents are inactive. | 1. Check Acidity: Ensure sufficient acid (e.g., HCl) is present to fully protonate the aniline and to form nitrous acid from sodium nitrite.[5] 2. Confirm Reagents: Double-check the labels and concentrations of all reagents. Test the sodium nitrite on a known reaction to ensure its activity. |
Issue 2: Formation of Impurities and Side Products
| Question | Potential Cause(s) | Suggested Solution(s) |
| I see multiple spots on my TLC plate, and the crude product is a dark, oily tar. | 1. Decomposition of Diazonium Salt: This is a common issue if the temperature during diazotization rises above 5 °C, leading to phenol formation and other decomposition pathways.[2] 2. Side Reactions: The diazonium salt can undergo unwanted coupling reactions if other nucleophiles are present. | 1. Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization step. 2. Use Diazonium Salt Immediately: The in situ generated diazonium salt should be used promptly in the subsequent cyclization step to minimize decomposition. |
| My final product is difficult to purify by column chromatography. | 1. Co-eluting Impurities: A side product may have a similar polarity to the desired product. 2. Product Streaking: The product may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel. | 1. Optimize Chromatography: Screen various solvent systems using TLC. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. 2. Crystallization: Attempt to purify the crude product by crystallization, which can be very effective at removing minor impurities.[6] |
Experimental Protocols
Proposed Synthesis of this compound from 4-Bromo-3-methylaniline
This protocol is based on established methods for indazole synthesis via diazotization and cyclization.[1]
Step 1: Acetylation of 4-Bromo-3-methylaniline
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The resulting N-acetylated intermediate is often used directly in the next step.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (1.5 eq).
-
Add isoamyl nitrite (1.5 eq) and heat the mixture to reflux (temperature will depend on the solvent, e.g., ~60-70 °C for chloroform).[1]
-
Maintain the reflux for 12-20 hours, monitoring the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and heat the mixture to 50-60 °C for 2-4 hours to hydrolyze any remaining acetyl group.[1]
-
Cool the acidic mixture to room temperature.
Step 4: Isolation and Purification
-
Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. The product may precipitate.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the final product.
Quantitative Data Summary
Table 1: Proposed Reaction Conditions
| Parameter | Value / Condition | Notes |
| Starting Material | 4-Bromo-3-methylaniline | Purity should be >97%. |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid | Use fresh and high-purity reagents. |
| Solvent | Chloroform or Acetic Acid | Anhydrous grade recommended. |
| Reaction Temperature | Acetylation: 0-10 °C; Cyclization: Reflux (~60-70 °C) | Temperature control is crucial for minimizing side products. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine completion. |
| Typical Yield | 40 - 60% | Yields for similar multi-step indazole syntheses can vary. |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System (v/v) | Purpose |
| TLC Analysis | 30-50% Ethyl Acetate in Hexane | To monitor reaction progress. Adjust polarity as needed. |
| Column Chromatography | 10-40% Ethyl Acetate in Hexane (Gradient) | For purification of the crude product. |
| Crystallization | Ethanol/Water, Toluene, or Methanol | For final purification of the isolated solid. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
identifying and removing impurities in 6-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-5-methyl-1H-indazole. The information herein is designed to help identify and remove common impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound typically originate from the synthetic route and can be categorized as follows:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials, such as 4-bromo-3-methylaniline or its precursors.
-
Intermediates: Depending on the synthetic pathway, unreacted intermediates may remain in the final product.
-
Byproducts: Side reactions can generate various byproducts. A common byproduct is the undesired regioisomer, 7-Bromo-6-methyl-1H-indazole, formed during the cyclization step. Over-bromination can also lead to the formation of di-brominated species.
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents or methylating agents, may also be present in trace amounts.
-
Degradation Products: The compound may degrade over time if not stored under appropriate conditions, such as protection from light and moisture.
Q2: How can I identify the impurities in my sample of this compound?
A2: A systematic approach is recommended for impurity identification:
-
Review the Synthetic Route: Analyze the synthesis method to hypothesize potential side products, unreacted starting materials, and intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds. An unexpected peak in the chromatogram suggests the presence of an impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the molecular weight of the unknown impurity, which is a critical piece of information for its identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its structure. The presence of unexpected signals or altered integration values in the NMR spectrum of the bulk sample can also indicate impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This method is used to separate compounds with different polarities and is effective for removing byproducts and other impurities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice, especially for separating closely related impurities like regioisomers.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | - Contamination from glassware or solvent.- Presence of starting materials or intermediates.- Formation of byproducts.- Sample degradation. | - Run a blank injection (mobile phase only) to check for system contamination.- Use fresh, HPLC-grade solvents.- Obtain reference standards for potential starting materials and intermediates and spike the sample.- Analyze the sample by LC-MS to determine the molecular weight of the impurity. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it has degraded. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection. |
Purification Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery from Recrystallization | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal formation.- Pre-heat the filtration apparatus to prevent premature crystallization. |
| Oily Precipitate Instead of Crystals | - The solution is supersaturated.- The presence of significant impurities. | - Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly.- Consider a preliminary purification step like column chromatography. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the eluent system using thin-layer chromatography (TLC).- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Objective: To purify crude this compound from byproducts and other impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the selected solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Decision workflow for the purification of this compound.
Validation & Comparative
Comparative Analysis of Synthetic Routes to 6-Bromo-5-methyl-1H-indazole
For Immediate Release
A Comprehensive Guide to the Synthesis of 6-Bromo-5-methyl-1H-indazole for Pharmaceutical Research and Development
This guide provides a detailed comparative analysis of two plausible synthetic routes for the preparation of this compound, a key building block in the development of novel therapeutics. The routes are evaluated based on factors such as yield, scalability, and the availability of starting materials. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of potential drug candidates. This guide outlines and compares two distinct synthetic pathways: a Jacobson-type Indazole Synthesis and a multi-step route involving nitration, reduction, and cyclization.
Data Presentation: A Comparative Overview
The following table summarizes the key steps, reagents, and estimated yields for the two proposed synthetic pathways. The yields are based on analogous transformations and should be considered estimates.
| Step | Pathway A: Jacobson-type Indazole Synthesis | Pathway B: Nitration, Reduction, and Cyclization |
| Starting Material | 2,5-Dimethylaniline | 4-Bromo-1,2-dimethylbenzene |
| Step 1 | Bromination | Nitration |
| Intermediate | 4-Bromo-2,5-dimethylaniline | 4-Bromo-1,2-dimethyl-5-nitrobenzene |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Nitric Acid, Sulfuric Acid |
| Reported Yield (Analogous) | ~98% | ~70-85% (potential for isomeric mixtures)[1][2] |
| Step 2 | Diazotization and Cyclization | Reduction |
| Intermediate | This compound | 5-Bromo-3,4-dimethylaniline |
| Key Reagents | Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite | Tin(II) Chloride or Catalytic Hydrogenation |
| Reported Yield (Analogous) | Moderate to high | High |
| Step 3 | - | Diazotization and Cyclization |
| Intermediate | - | This compound |
| Key Reagents | Sodium Nitrite, Acetic Acid | - |
| Reported Yield (Analogous) | Moderate | - |
| Overall Estimated Yield | Good | Moderate (highly dependent on regioselectivity of nitration) |
| Key Advantages | Shorter route, potentially higher overall yield. | Readily available starting material. |
| Key Challenges | Availability and cost of starting material. | Regioselectivity of the nitration step, potential for isomeric impurities. |
Pathway A: Jacobson-type Indazole Synthesis
This route offers a more direct approach to the target molecule, starting from the commercially available 2,5-dimethylaniline. The key steps involve a regioselective bromination followed by a Jacobson-type indazole synthesis.
Experimental Protocol (Pathway A)
Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline (Adapted from CN110452177A)[3]
To a solution of 2,5-dimethylaniline (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added portion-wise at a temperature maintained below 10°C. The reaction mixture is stirred for 2 hours. After completion of the reaction (monitored by TLC), the reaction is quenched with an aqueous solution of sodium bisulfite. The pH is adjusted to 9-10 with sodium hydroxide, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-bromo-2,5-dimethylaniline.
Step 2: Synthesis of this compound (Adapted from Benchchem)[4]
In a suitable reaction vessel, 4-bromo-2,5-dimethylaniline (1.0 eq) is dissolved in chloroform. The solution is cooled, and acetic anhydride (1.1 eq) is added while maintaining the temperature below 40°C. To this mixture, potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq) are added. The mixture is heated to reflux and maintained for 20 hours. After the reaction is complete, the volatile components are removed under vacuum. Water is added to the residue, followed by concentrated hydrochloric acid, and the mixture is heated. After cooling, the pH is adjusted to 11 with a 50% aqueous solution of sodium hydroxide. The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield this compound.
Pathway B: Nitration, Reduction, and Cyclization
This pathway begins with the readily available 4-bromo-1,2-dimethylbenzene. The synthesis involves a three-step sequence: nitration, reduction of the nitro group, and subsequent diazotization and cyclization to form the indazole ring. A significant challenge in this route is controlling the regioselectivity of the initial nitration step.
Experimental Protocol (Pathway B)
Step 1: Synthesis of 4-Bromo-1,2-dimethyl-5-nitrobenzene (General Nitration Protocol)[1]
A nitrating mixture is prepared by carefully adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid at 0°C. 4-Bromo-1,2-dimethylbenzene (1.0 eq) is then added dropwise to the stirred nitrating mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography may be necessary to separate the desired isomer from other nitrated byproducts.
Step 2: Synthesis of 5-Bromo-3,4-dimethylaniline (General Nitro Reduction Protocol)
To a solution of 4-bromo-1,2-dimethyl-5-nitrobenzene (1.0 eq) in ethanol, tin(II) chloride dihydrate (3.0-5.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-bromo-3,4-dimethylaniline.
Step 3: Synthesis of this compound (General Indazole Synthesis)
5-Bromo-3,4-dimethylaniline (1.0 eq) is dissolved in glacial acetic acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred at this temperature for a period of time and then allowed to warm to room temperature. The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Pathway A, the Jacobson-type synthesis, is a more convergent and potentially higher-yielding route, provided the starting 2,5-dimethylaniline is readily accessible. Pathway B, while starting from a simpler material, faces the significant challenge of controlling regioselectivity during the nitration step, which could impact the overall yield and purity of the final product. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities available.
References
The Indazole Advantage: A Comparative Guide to the 6-Bromo-5-methyl-1H-indazole Scaffold in Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. This guide provides an objective comparison of the 6-bromo-5-methyl-1H-indazole scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data from publicly available research.
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This mimicry allows indazole-based compounds to function as competitive inhibitors of kinase activity.[2] Among the various substituted indazoles, the this compound moiety serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors, with derivatives showing significant activity against kinases implicated in oncology and other diseases.[1][3]
Comparative Analysis of Kinase Inhibitor Scaffolds
While direct head-to-head studies comparing a single this compound derivative against a comprehensive panel of inhibitors from different scaffold classes are limited in public literature, a comparative analysis can be constructed by examining data on well-characterized inhibitors based on the indazole, pyrazole, pyrimidine, and quinoline cores.
It is important to note that the inhibitory activity of a compound is not solely determined by its core scaffold but is also heavily influenced by the various substituents attached to it. However, the core scaffold dictates the fundamental binding orientation and interactions within the kinase ATP-binding pocket.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from different scaffold classes against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
Table 1: Biochemical Potency (IC50) of Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[4] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[4] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[4] | |
| PDGFRβ | 1.6 | Endothelial Cells[4] | |
| c-Kit | 1.7 | Endothelial Cells[4] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[4] |
| VEGFR2 | 30 | Cell-free[4] | |
| VEGFR3 | 47 | Cell-free[4] | |
| PDGFRα | 71 | Not Specified[4] | |
| PDGFRβ | 84 | Cell-free[4] | |
| c-Kit | 74 - 140 | Cell-free[4] | |
| Compound C05 | PLK4 | < 0.1 | Enzymatic Assay[5] |
Table 2: Comparative Cellular Antiproliferative Activity (IC50)
The data below represents the concentration of the drug required to inhibit 50% of the viability or proliferation of cancer cell lines, providing insight into the compound's potency in a more biologically relevant context.
| Scaffold Class | Representative Compound(s) | Cell Line | IC50 (µM) |
| Indazole | Indazole-pyrimidine hybrid (Compound 5f) | MCF-7 (Breast) | 1.858[6] |
| A549 (Lung) | 3.628[6] | ||
| Caco-2 (Colorectal) | 1.056[6] | ||
| Indazole-pyrimidine hybrid (Compound 4b) | Caco-2 (Colorectal) | 0.827[6] | |
| Compound C05 (PLK4 Inhibitor) | IMR-32 (Neuroblastoma) | 0.948[5] | |
| MCF-7 (Breast) | 0.979[5] | ||
| H460 (Lung) | 1.679[5] | ||
| Pyrazole | Pyrazole-based Akt Inhibitor (Compound 2) | HCT116 (Colon) | 0.95[7] |
| Pyrazole-based CDK1 Inhibitor (Compound 25) | HCT116 (Colon) | 0.035[7] | |
| Pyrimidine | Thiazole-pyrimidine hybrid (Compound 37) | MCF-7 (Breast) | 0.475[8] |
| Quinoline | Sulfathiazole-triazolo-chalcone hybrid (Compound 5) | MDA-MB-436 (Breast) | 2.57[9] |
Signaling Pathway Inhibition
Derivatives of the this compound scaffold have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of some of these critical pathways.
Caption: PLK4 Signaling Pathways.[10][11][12]
Caption: VEGFR Signaling Pathway.[2][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. proteopedia.org [proteopedia.org]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 6-Bromo-5-methyl-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comprehensive biological evaluation of novel 6-Bromo-5-methyl-1H-indazole derivatives. While direct biological data for this specific scaffold is emerging, this document provides a comparative analysis of its potential anticancer, antimicrobial, and anti-inflammatory activities based on extensive research into structurally related 6-bromo-1H-indazole compounds.
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities.[1][2] The introduction of a bromine atom at the 6-position and a methyl group at the 5-position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide summarizes the available data on related compounds to project the potential of this compound derivatives and provides detailed experimental protocols for their evaluation.
Anticancer Activity: A Promising Frontier
Derivatives of 6-bromo-1H-indazole have shown significant potential as anticancer agents.[3][4] These compounds often exert their effects through the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 6-bromo-1H-indazole derivatives against different cancer cell lines. This data provides a benchmark for evaluating novel this compound derivatives.
| Compound ID | Modification on 6-Bromo-1H-indazole Core | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cmpd 1 | 3-(3,5-dimethoxystyryl) | 4T1 (Breast) | 0.23 | Doxorubicin | 0.89 |
| Cmpd 2 | 3-(2,6-dichloro-3,5-dimethoxystyryl) | 4T1 (Breast) | 1.15 | Doxorubicin | 0.89 |
| Cmpd 3 | 4-(((phenyl)amino)methyl) | A549 (Lung) | 5.3 | Cisplatin | 8.2 |
| Cmpd 4 | 4-(((4-chlorophenyl)amino)methyl) | A549 (Lung) | 3.1 | Cisplatin | 8.2 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of 6-bromo-1H-indazole derivatives against various microbial strains, offering a comparative baseline for new analogs.
| Compound ID | Modification on 6-Bromo-1H-indazole Core | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Cmpd 5 | 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl | S. aureus | 125 | Ciprofloxacin | 50 |
| Cmpd 6 | 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl | S. aureus | 250 | Ciprofloxacin | 50 |
| Cmpd 7 | 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl | C. albicans | 250 | Fluconazole | 100 |
| Cmpd 8 | 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl | C. albicans | >500 | Fluconazole | 100 |
MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing a Potential Mechanism of Action
While the exact mechanisms of action for many indazole derivatives are still under investigation, some are known to interfere with essential cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds in microbial cells.
Caption: Hypothetical inhibition of a key microbial enzyme.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases. Indazole derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory pathways.
Comparative Anti-inflammatory Activity Data
The table below shows the inhibitory activity of indazole derivatives on key inflammatory mediators, providing a reference for the evaluation of new compounds.
| Compound ID | Modification on Indazole Core | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |
| Cmpd 9 | 5-aminoindazole | COX-2 Inhibition | 12.32 | Celecoxib | 5.10 |
| Cmpd 10 | 6-nitroindazole | COX-2 Inhibition | 19.22 | Celecoxib | 5.10 |
COX-2: Cyclooxygenase-2, an enzyme responsible for inflammation and pain.
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common in vitro assay to measure the inhibition of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human recombinant COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), terminate the reaction. The product of the reaction, prostaglandin E2 (PGE2), is then quantified using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing the Inflammatory Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 6-Bromo-5-methyl-1H-indazole and Its Structural Isomers
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their research and the safety and efficacy of potential therapeutics. 6-Bromo-5-methyl-1H-indazole is a key building block in the synthesis of various pharmacologically active molecules.[1] This guide provides a comparative analysis of the methodologies used to assess its purity, alongside structurally similar alternatives, to aid in the selection of robust and appropriate quality control strategies.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[2][3] The specific substitution pattern on the indazole ring significantly influences the compound's physicochemical properties and its interactions with biological targets.[4][5] Therefore, a comparative purity assessment with its structural isomers is crucial for understanding the potential impact of subtle molecular changes on synthesis and purification.
This guide will focus on comparing the purity assessment of this compound with two key alternatives:
-
6-Chloro-5-methyl-1H-indazole : A structural analog where the bromo substituent is replaced by a chloro group.
-
5-Bromo-6-methyl-1H-indazole : A positional isomer.
The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of residual solvents.
Comparative Purity Analysis
The purity of synthesized heterocyclic compounds like this compound and its analogs can be influenced by the synthetic route and purification methods employed. The following table presents a summary of typical purity data obtained for these compounds using HPLC and qNMR.
Table 1: Comparative Purity Data for Indazole Derivatives
| Compound | Molecular Weight | Typical HPLC Purity (%) | Typical qNMR Purity (%) |
| This compound | 211.06 | ≥ 98.5 | ≥ 98.0 |
| 6-Chloro-5-methyl-1H-indazole | 166.61 | ≥ 98.0 | ≥ 97.5 |
| 5-Bromo-6-methyl-1H-indazole | 211.06 | ≥ 98.0 | ≥ 97.5 |
Table 2: Common Potential Impurities in the Synthesis of Substituted Indazoles
| Impurity Type | Description | Primary Detection Method |
| Starting Materials | Unreacted precursors from the synthetic pathway. | HPLC, GC-MS |
| Positional Isomers | Isomers formed due to non-selective reactions, such as bromination or methylation at different positions on the indazole ring.[6] | HPLC, NMR |
| By-products | Unwanted products from side reactions occurring during the synthesis. | HPLC, LC-MS |
| Residual Solvents | Solvents used in the synthesis or purification process that are not completely removed.[7] | GC-MS |
| Reagents and Catalysts | Leftover reagents or catalysts from the reaction mixture. | Varies (e.g., ICP-MS for metals) |
Analytical Methodologies and Experimental Protocols
A multi-faceted approach utilizing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
HPLC is a cornerstone technique for separating and quantifying impurities in non-volatile and thermally labile compounds.[8][9][10] A reverse-phase HPLC method is generally suitable for indazole derivatives.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-90% B
-
25-30 min: 90% B
-
30-31 min: 90-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the indazole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13] This technique is invaluable as it does not require a reference standard of the analyte itself.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the indazole sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis process.[7][14]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Accurately weigh a sample of the indazole compound into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO or DMF).
-
Data Analysis: Identify residual solvents by comparing their mass spectra with a reference library. Quantify the identified solvents using a calibration curve prepared with known standards.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical workflows for purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. jopcr.com [jopcr.com]
- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
A Comparative Guide to Catalysts in Indazole Synthesis: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of the indazole core is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of various catalytic systems for indazole synthesis, supported by quantitative data and detailed experimental protocols to aid in the selection of the most effective and appropriate method for your research needs.
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have fueled extensive research into efficient synthetic methodologies.[1][2] Catalyst-based approaches have emerged as a powerful tool, significantly advancing the synthesis of a wide array of indazole derivatives.[3][4] This comparison focuses on the efficacy of different catalysts, primarily transition metals and other catalytic systems, in promoting indazole ring formation.
Comparative Efficacy of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction time, and substrate scope of indazole synthesis. Transition metal catalysts, particularly those based on copper, palladium, and rhodium, are widely employed due to their high efficiency and functional group tolerance.[1][3][5][6] Other catalytic systems, including acid/base catalysis and emerging green chemistry approaches, also offer viable alternatives.[3][4]
Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in specific indazole synthesis reactions.
| Catalyst System | Starting Materials | Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Copper-Based Catalysts | |||||||
| CuI / TMEDA | 2-Bromobenzaldehyde, Aniline, NaN₃ | One-pot, Three-component | DMSO | 120 | 12 | up to 94% | [2][7] |
| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | DMF | 100 | 12 | 75-95% | [1] |
| CuO Nanoparticles | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | One-pot, Three-component (ligand-free) | PEG 300 | 100 | 0.17 | up to 98% | [2][8] |
| Palladium-Based Catalysts | |||||||
| Pd(OAc)₂ / dppf | 2-Bromobenzaldehyde, Benzophenone hydrazone | Cross-coupling followed by cyclization | Toluene | 100 | 18 | up to 95% | [2] |
| Rhodium-Based Catalysts | |||||||
| [CpRhCl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Imidates, Nitrosobenzenes | C-H Activation / Annulation | DCE | 80 | 24 | 60-95% | [6][9] |
| Cobalt-Based Catalysts | |||||||
| [CpCo(III)] | Azobenzenes, Aldehydes | C-H Functionalization / Addition / Cyclization | 1,4-Dichloroethane | Reflux | 24 | up to 98% | [10] |
| Metal-Free Catalysis | |||||||
| PIFA | Arylhydrazones | Oxidative C-N bond formation | DCE | 50 | 2 | up to 92% | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles
This protocol is adapted from the work of Kumar et al. for the synthesis of 2-aryl-2H-indazoles.[7][8]
Materials:
-
2-Bromobenzaldehyde
-
Primary amine
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (10 mol%), and TMEDA (10 mol%).
-
Add DMSO (3.0 mL) to the vessel.
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2H-indazole.
Protocol 2: Rhodium-Catalyzed Synthesis of 1H-Indazoles via C-H Activation
This protocol is based on the method described by Glorius and co-workers.[6][9]
Materials:
-
Arylimidate
-
Nitrosobenzene
-
[Cp*RhCl₂]₂
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).
-
Add anhydrous DCE (1.0 mL) followed by the nitrosobenzene (0.24 mmol).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
Upon cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the target 1H-indazole.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows and key transformations in different catalytic approaches to indazole synthesis.
Caption: Workflow for Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles.
Caption: Pathway for Rhodium-Catalyzed C-H Activation/Annulation for 1H-Indazole Synthesis.
Conclusion
The synthesis of indazoles has been significantly enhanced by the development of diverse catalytic systems. Copper-catalyzed multicomponent reactions offer a highly efficient and atom-economical route to 2H-indazoles, often utilizing readily available starting materials.[2][7] For the synthesis of 1H-indazoles, rhodium-catalyzed C-H activation and annulation strategies provide a powerful method for constructing complex and highly functionalized derivatives.[6] Palladium-catalyzed cross-coupling reactions remain a robust and versatile approach.[2] Furthermore, metal-free oxidative cyclizations present an attractive alternative, avoiding the use of potentially toxic and expensive metals.[1][2]
The selection of an optimal catalyst and methodology will depend on the specific target molecule, desired substitution pattern, and available resources. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors in the vital field of medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 6-Bromo-5-methyl-1H-indazole, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity, potency, and consistency of such intermediates is paramount for the quality of the final active pharmaceutical ingredient (API). This document outlines the validation parameters for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting hypothetical experimental data that aligns with typical industry and regulatory expectations.
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]
General Workflow for Analytical Method Validation
The validation process follows a structured workflow to ensure all aspects of the analytical method are thoroughly evaluated.
Caption: General workflow for the validation of an analytical method.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile impurities that may be present from the synthesis process.[4]
Data Presentation: Method Validation Parameters
The following tables summarize hypothetical but realistic quantitative data for the validation of HPLC and GC-MS methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 0.1 - 25 | Method specific |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.20% | ≤ 2.0% |
| - Intermediate Precision | 1.15% | 1.65% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Specificity | No interference from placebo and known impurities | No co-eluting peaks with similar mass spectra | Method specific |
| Robustness (% RSD) | < 2.0% for minor changes in flow rate, column temperature, and mobile phase composition | < 3.0% for minor changes in oven temperature ramp and carrier gas flow | %RSD ≤ 5.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.
HPLC-UV Method Protocol (Hypothetical)
This method is designed for the quantification (assay) and purity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh 5 mg of the this compound sample and dissolve in 100 mL of mobile phase.
Validation Experiments:
-
Linearity: Prepare a series of solutions from 1 to 150 µg/mL and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at 80%, 100%, and 120% of the nominal concentration.
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze a placebo sample and known related impurities to ensure no interference at the retention time of the main peak.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%) and assess the impact on the results.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for an HPLC-based analysis.
Caption: Experimental workflow for HPLC analysis.
GC-MS Method Protocol (Hypothetical)
This method is suitable for identifying and quantifying volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Mode: Splitless, 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Standard and Sample Preparation:
-
Standard Solution (10 µg/mL): Prepare a stock solution of this compound and any known volatile impurities in methanol. Dilute to the working concentration.
-
Sample Solution (1 mg/mL): Dissolve 10 mg of the sample in 10 mL of methanol.
Validation Experiments: The validation experiments for GC-MS would follow a similar pattern to those for HPLC, with adjustments for the different technique and its higher sensitivity for certain compounds. For instance, linearity would be assessed over a lower concentration range, and specificity would be confirmed by the uniqueness of the mass spectrum of the analyte peak compared to any other co-eluting substances.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analytical control of this compound. The choice of method depends on the specific analytical objective. For assay and non-volatile impurity profiling, a validated HPLC method is generally preferred. For the detection and quantification of volatile residual solvents or impurities, a validated GC-MS method is the more appropriate choice. A comprehensive quality control strategy would likely involve the use of both techniques to ensure the overall purity and quality of this important pharmaceutical intermediate.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1H-indazole analogs, a class of compounds showing significant promise in the development of targeted cancer therapies. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows, this document aims to facilitate the rational design and advancement of next-generation kinase inhibitors. While direct SAR studies on 6-Bromo-5-methyl-1H-indazole analogs are not extensively available in the public domain, this guide leverages data from closely related 6-Bromo-1H-indazole derivatives to provide a representative analysis.
Comparative Analysis of Biological Activity
The biological efficacy of 6-Bromo-1H-indazole analogs is significantly influenced by the nature and position of various substituents. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of a series of these analogs against various cancer cell lines and kinases.
Table 1: Anti-Proliferative Activity of 6-Bromo-1H-indazole Analogs
| Compound ID | R1 (at C3) | R2 (at N1) | Cell Line | IC50 (µM)[1] |
| 2f | 3,5-dimethoxystyryl | H | 4T1 (Breast Cancer) | 0.23 |
| 2f | 3,5-dimethoxystyryl | H | A549 (Lung Cancer) | 1.15 |
| 2f | 3,5-dimethoxystyryl | H | HCT116 (Colon Cancer) | 0.89 |
| 2f | 3,5-dimethoxystyryl | H | HeLa (Cervical Cancer) | 0.76 |
| 2a | 3,5-dimethoxystyryl | 4-fluorophenyl | 4T1 (Breast Cancer) | >10 |
| 2b | 3,5-dimethoxystyryl | 4-chlorophenyl | 4T1 (Breast Cancer) | 5.23 |
| 2c | 3,5-dimethoxystyryl | 4-bromophenyl | 4T1 (Breast Cancer) | 6.12 |
| 2d | 3,5-dimethoxystyryl | 4-methylphenyl | 4T1 (Breast Cancer) | 7.89 |
| 2e | 3,5-dimethoxystyryl | 4-methoxyphenyl | 4T1 (Breast Cancer) | 8.15 |
Data presented is a selection from a study by Xi et al. for comparative purposes.
Structure-Activity Relationship Summary:
-
Substitution at the N1 position: The unsubstituted analog (2f) demonstrated the most potent anti-proliferative activity across multiple cell lines. The introduction of substituted phenyl groups at the N1 position generally led to a decrease in activity.
-
Influence of C3 substituent: The presence of a 3,5-dimethoxystyryl group at the C3 position appears to be a key contributor to the observed cytotoxic effects.
Table 2: Kinase Inhibitory Activity of Indazole-Based PLK4 Inhibitors
| Compound ID | Modification | PLK4 IC50 (nM)[2] |
| A01 | Lead Compound | <10 |
| C05 | Optimized hydrophilic fragment | <0.1 |
| C06 | Optimized hydrophilic fragment | <0.1 |
Data from a study on indazole-based PLK4 inhibitors, demonstrating the impact of optimizing solvent-exposed moieties.
Structure-Activity Relationship Summary:
-
Systematic investigation and modification of the hydrophilic fragment extending into the solvent-exposed region of the kinase active site can dramatically enhance inhibitory potency, as seen with compounds C05 and C06.[2]
Key Signaling Pathways
6-Bromo-1H-indazole analogs have been investigated as inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Simplified PLK4 signaling pathway and the point of inhibition by 6-Bromo-1H-indazole analogs.
Caption: Key downstream pathways of VEGFR signaling and inhibition by 6-Bromo-1H-indazole analogs.
Experimental Protocols
Reproducible and standardized experimental methodologies are fundamental for the accurate evaluation of structure-activity relationships.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the purified kinase, a kinase-specific substrate, and the test compound (6-Bromo-1H-indazole analog) at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using a dose-response curve.[3]
Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-Bromo-1H-indazole analogs. Include a vehicle-only control. Incubate for 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the conversion to formazan crystals by viable cells.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cellular Target Engagement (Western Blot)
Western blotting can be used to determine if an inhibitor is engaging its target kinase within a cellular context by assessing the phosphorylation status of a downstream substrate.
Principle: A decrease in the phosphorylation of a kinase's substrate in cells treated with an inhibitor indicates target engagement and biological activity.
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to release their protein contents.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
References
In Vitro Testing of 6-Bromo-5-methyl-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form the core of numerous potent kinase inhibitors.[1] This is largely due to its structural similarity to the purine core of ATP, which allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[2] Within this class, 6-Bromo-5-methyl-1H-indazole serves as a critical and versatile building block for the synthesis of targeted therapeutics, particularly in oncology. The strategic placement of the bromine atom allows for further chemical modifications, enabling the exploration and optimization of interactions within the kinase active site.[3]
This guide provides an objective comparison of the in vitro performance of kinase inhibitors derived from the this compound scaffold against other 6-bromo-1H-indazole derivatives and established therapeutic agents. Detailed experimental protocols for key assays are provided to support the generation of reliable and reproducible data.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro inhibitory and cytotoxic activity of various compounds. This allows for a direct comparison of the potency of derivatives based on the 6-bromo-1H-indazole scaffold against clinically relevant alternatives.
Table 1: Biochemical Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of various indazole derivatives and approved drugs against their target kinases. Lower values indicate greater potency.
| Compound/Drug | Derivative Scaffold | Target Kinase | IC50 (nM) | Source(s) |
| Compound 25 | This compound | BTK | 5.3 | [4] |
| LEAD-001 | 6-Bromo-1-methyl-1H-indazol-4-amine | PLK4 | 50 | [1] |
| COMP-003 | 6-Bromo-1-methyl-1H-indazol-4-amine | PLK4 | 28 | [1] |
| Derivative W4 | 6-Bromo-1H-indazole | VEGFR-2 | < 5 | [4] |
| Axitinib (Alternative) | Indazole-based | VEGFR-2 | 0.2 | [4] |
| Pazopanib (Alternative) | Indazole-based | VEGFR-2 | 30 | [4] |
| Centrinone (Alternative) | N/A | PLK4 | 2.7 | [1] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not all been independently verified in peer-reviewed publications.[4]
Table 2: Cellular Antiproliferative and Cytotoxic Activity
This table shows the half-maximal inhibitory concentration (IC50) values of indazole derivatives and the standard chemotherapeutic agent Doxorubicin against various human cancer cell lines.
| Compound/Drug | Derivative Scaffold | Cell Line | IC50 (µM) | Source(s) |
| Compound 25 (Cellular EC50) | This compound | Cellular BTK | 0.0427 | [4] |
| LEAD-001 | 6-Bromo-1-methyl-1H-indazol-4-amine | MCF-7 | 5.2 | [1] |
| COMP-003 | 6-Bromo-1-methyl-1H-indazol-4-amine | MCF-7 | 2.5 | [1] |
| Doxorubicin (Alternative) | N/A | MCF-7 | 1.20 | [2] |
| Doxorubicin (Alternative) | N/A | HepG2 | 0.5 - 1.0 | [4] |
| Doxorubicin (Alternative) | N/A | SNU449 | >10 | [4] |
Mandatory Visualization
Diagrams created with Graphviz to illustrate key pathways and workflows.
Caption: VEGFR signaling pathway and point of inhibition.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for an MTT cell viability assay.
Caption: Western blot workflow for detecting apoptosis markers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro experiments. The following are standard protocols for assessing the activity of this compound derivatives.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay measures the direct inhibition of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Purified target kinase (e.g., BTK, PLK4, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer (e.g., DMSO), typically starting from 10 mM.
-
Kinase Reaction: In each well of the assay plate, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations. The final DMSO concentration should be kept constant (e.g., <= 1%).
-
Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a first step to deplete remaining ATP and a second step to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Signal Detection: Measure the luminescence using a microplate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a no-inhibitor (DMSO) control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell proliferation by measuring the metabolic activity of viable cells.
-
Materials:
-
Human cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Apoptosis Analysis by Western Blot
This technique is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3, to confirm the induction of programmed cell death.
-
Materials:
-
Cell line of interest
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again and then incubate with an ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can be indicative of apoptosis.
-
References
A Comparative Guide to the Inhibitory Activity of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with significant therapeutic potential. This guide provides a comparative analysis of the inhibitory activity of various substituted indazoles, with a focus on their roles as kinase inhibitors, chemokine receptor antagonists, and hypoxia-inducible factor-1 (HIF-1) inhibitors. The information presented herein, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant signaling pathways, is intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Quantitative Bioactivity Data: A Comparative Overview
The inhibitory potency of substituted indazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for a selection of substituted indazoles against various targets, as reported in recent scientific literature.
Table 1: Inhibitory Activity of Substituted Indazoles against Protein Kinases
| Compound ID/Reference | Target Kinase | Substitution Pattern | IC50 (nM) |
| FGFR Inhibitors | |||
| Compound 106 [1] | FGFR1, FGFR2, FGFR3 | 1H-indazole core | 2000, 800, 4500 |
| Compound 99 [1] | FGFR1 | 1H-indazol-3-amine derivative | 2.9 |
| Compound 101 [1] | FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | 69.1 |
| Compound 104 [1] | FGFR1, FGFR2, FGFR3 | Pyridin-3-amine derivative | 18.0, 1.6, 27.5 |
| Compound 105 [1] | FGFR1, FGFR2, FGFR3, FGFR4 | 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole | 0.9, 2.0, 2.0, 6.1 |
| Compound 22 [2] | FGFR1, FGFR2, FGFR3 | Indazole derivative | 2000, 800, 4500 |
| VEGFR-2 Inhibitors | |||
| Pazopanib[3] | VEGFR1, VEGFR2, VEGFR3 | Indazole derivative | 10, 30, 47 |
| Axitinib[3] | VEGFR1, VEGFR2, VEGFR3 | Indazole derivative | 0.1, 0.2, 0.1-0.3 |
| Compound 30 [3][4] | VEGFR-2 | Indazole derivative | 1.24 |
| Compound 5 [5] | VEGFR-2 | Quinazoline-triazole derivative | 240 |
| Compound 11 [6] | VEGFR-2 | Not specified | 192 |
| Other Kinase Inhibitors | |||
| Compound 29 [7] | JNK3 | N-Aromatic-Substituted Indazole | 5 |
| Compound 93 (GSK2334470) [8] | PDK1 | Aminoindazole derivative | - |
| Compound 95 [8] | RSK2 | Indazole with cyanoacrylamide | <2.5 |
Table 2: Inhibitory Activity of Indazole Arylsulfonamides as CCR4 Antagonists
| Compound ID/Reference | Substitution Details | pIC50 |
| GSK2239633A (analogue 6)[9] | N1 meta-substituted benzyl group with α-amino-3-[(methylamino)acyl]-group, 4-methoxy, N3-(5-chlorothiophene-2-sulfonamide) | Potent, specific value not provided in abstract |
| General SAR[9][10] | Methoxy- or hydroxyl- at C4 | More potent |
| General SAR[9][10] | Small groups at C5, C6, C7 (C6 preferred) | Tolerated |
| General SAR[9][10] | 5-chlorothiophene-2-sulfonamide at N3 | Most potent |
Table 3: Inhibitory Activity of Disubstituted Indazoles against HIF-1
| Compound ID/Reference | Substitution Pattern | IC50 (µM) |
| YC-1 (Lificiguat)[11] | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole | - |
| Indenopyrazole 2l [11] | Indenopyrazole framework | 0.014 |
| General SAR[12] | Substituted furan moiety on indazole skeleton | Crucial for high inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the inhibitory activity of substituted indazoles.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[3][13]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system
-
Test compound (substituted indazole) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation counter, fluorescence/luminescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the purified kinase to each well (except the negative control) and incubate for a predetermined period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, a variety of methods can be used, such as antibody-based detection of the phosphopeptide or measuring ADP production.[13]
-
Calculate the percentage of kinase activity for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.[14][15][16][17]
Materials:
-
Human cancer cell lines (e.g., HeLa, Huh-7, MDA-MB-231)[18]
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
96-well cell culture plates
-
Test compound (substituted indazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the effect of a compound on signaling pathways.[19][20][21][22]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of kinases)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with the substituted indazole at various concentrations and time points.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analyze the changes in protein expression or phosphorylation levels to understand the compound's effect on the signaling pathway.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for evaluating the inhibitory activity of substituted indazoles.
Caption: The ERK/MAPK signaling pathway, a common target for indazole-based kinase inhibitors.[7][23][24][25][26]
Caption: The intrinsic and extrinsic apoptosis pathways, which can be modulated by substituted indazoles.[27][28][29][30][31]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 27. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biorbyt.com [biorbyt.com]
- 31. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-5-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents such as 6-Bromo-5-methyl-1H-indazole are foundational to ensuring a secure laboratory environment and minimizing ecological impact. This document provides a detailed, procedural guide for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is imperative for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the compound's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3][4] | To protect against splashes and dust.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] | To prevent skin contact.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[3][4] | To protect against contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3][4][5] | To prevent inhalation of dust or vapors.[1][4] |
Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[2][4]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is a cornerstone of safe and compliant disposal.[1] Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[1][6][7][8] Co-mingling different waste streams increases the complexity and cost of disposal.[1][9]
-
Original Containers : Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]
-
Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1] The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[10]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound : Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1] Avoid generating dust during the transfer.[1][3] Ensure the container is properly sealed and labeled.[1][10]
-
Contaminated Labware and Materials (e.g., gloves, weighing paper) : Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1] Glassware should be decontaminated before washing.[1]
-
Decontamination of Glassware : Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
Spill Management : In the event of a spill, evacuate the immediate area.[4] With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4][9] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][4] Clean the spill area thoroughly.[4]
Final Disposal
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1][3] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1] Do not discharge to sewer systems.[3]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4]
Experimental Workflow and Signaling Pathways
To ensure clarity and procedural accuracy, the following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for 6-Bromo-5-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 6-Bromo-5-methyl-1H-indazole, ensuring a secure laboratory environment and proper operational planning.
Chemical Profile and Hazards
This compound is a solid, powdered organic compound. While specific toxicological properties have not been fully investigated, it is categorized as causing skin and eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific target organ toxicity | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risks. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and potential irritation.[4] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2][6] | Minimizes inhalation of dust particles.[7] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Handle in a well-ventilated place or within a chemical fume hood to avoid dust formation.[1][7]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][2] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and shovel it into a suitable container for disposal. Avoid dust formation.[1][2] |
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.
-
Waste Collection:
-
Contaminated Materials:
-
Contaminated labware (e.g., weighing paper, gloves) should be placed in the same designated waste container.[8]
-
-
Disposal Method:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
